Pomalidomide-5'-PEG5-C2-COOH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C26H35N3O11 |
|---|---|
Molekulargewicht |
565.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H35N3O11/c30-22-4-3-21(24(33)28-22)29-25(34)19-2-1-18(17-20(19)26(29)35)27-6-8-37-10-12-39-14-16-40-15-13-38-11-9-36-7-5-23(31)32/h1-2,17,21,27H,3-16H2,(H,31,32)(H,28,30,33) |
InChI-Schlüssel |
VQDMIMQNZYRLNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of Pomalidomide-5'-PEG5-C2-COOH in PROTAC Development: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs), offering a powerful approach to target previously "undruggable" proteins. A critical component in the design of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Pomalidomide (B1683931), an immunomodulatory drug, has emerged as a highly effective ligand for the Cereblon (CRBN) E3 ligase complex.[1][2] This guide provides a detailed technical overview of Pomalidomide-5'-PEG5-C2-COOH, a key building block in the development of pomalidomide-based PROTACs, summarizing its role, the quantitative data associated with its use, and detailed experimental protocols for its application and evaluation.
The Core Components of Pomalidomide-Based PROTACs
A pomalidomide-based PROTAC is comprised of three key moieties:
-
A Warhead: This component is a ligand that specifically binds to the protein of interest (POI).
-
An E3 Ligase Ligand: In this case, pomalidomide or a derivative, which recruits the CRBN E3 ubiquitin ligase.
-
A Linker: A chemical tether that connects the warhead and the E3 ligase ligand. The nature and length of the linker are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and significantly impact the efficacy and selectivity of the PROTAC.
This compound is a pre-functionalized building block consisting of the pomalidomide E3 ligase ligand attached to a polyethylene (B3416737) glycol (PEG) linker of five units, terminating in a carboxylic acid group. This structure offers a versatile handle for conjugation to a variety of warheads.
Mechanism of Action
The fundamental role of the pomalidomide moiety in a PROTAC is to hijack the CRBN E3 ligase. Upon administration, the PROTAC engages both the POI and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Synthesis of Pomalidomide-Linker Conjugates
A representative synthesis for a pomalidomide-linker conjugate with a terminal azide (B81097), which can be subsequently converted to other functional groups, is outlined below. This provides a foundational understanding of the synthetic chemistry involved.
General Synthesis of a Pomalidomide-C5-Azide Linker[3]
-
Alkylation of Pomalidomide: Pomalidomide is reacted with a bifunctional linker, such as 1,5-dibromopentane, in the presence of a base like potassium carbonate in a solvent such as DMF. This reaction introduces an alkyl chain at the 4-amino position of the pomalidomide.
-
Azide Formation: The resulting bromo-terminated pomalidomide derivative is then treated with sodium azide in DMF to yield the pomalidomide-C5-azide.
This azide-terminated intermediate can then be further modified, for example, through a click reaction with an alkyne-containing PEG linker, or through reduction to an amine followed by coupling with a carboxylic acid-containing PEG linker.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for various pomalidomide-based PROTACs, highlighting the impact of the linker and target protein.
Table 1: Degradation Efficiency of Pomalidomide-Based PROTACs Targeting Various Proteins
| PROTAC Compound | Target Protein | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 1 | BRD4 | PEG | RS4;11 | <1 | >95 | [4] |
| Compound 2 | BRD4 | Alkyl | THP-1 | Not Reported | >75 at 1µM | [4] |
| ZQ-23 | HDAC8 | Not Specified | K562 | 147 | 93 | |
| Compound 16 | EGFR | Not Specified | A549 | Not Reported | Moderate Degradation | [5] |
| Pomalidomide | IKZF3 | (as molecular glue) | MM.1S | 8.7 | >95 | [5] |
Table 2: Anti-proliferative Activity of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | IC50 (nM) | Reference |
| Compound 16 | EGFR | MCF-7 | 2.53 | [5] |
| Compound 16 | EGFR | HepG-2 | 3.74 | [5] |
| Compound 16 | EGFR | HCT-116 | 3.02 | [5] |
| Compound 16 | EGFR | A549 | 2.12 | [5] |
Experimental Protocols
The development and characterization of pomalidomide-based PROTACs involve a series of key in vitro and cell-based assays.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the POI
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol: [6]
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or DMSO for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the DC50 and Dmax values.
Caption: A typical experimental workflow for Western Blot analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Cell line expressing the POI
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (CRBN) or the POI
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor to stabilize the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against CRBN or the POI overnight at 4°C.
-
Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI and CRBN to confirm their co-precipitation.
Cell Viability Assay
This assay measures the effect of POI degradation on cell proliferation and survival.
Materials:
-
Cell line of interest
-
Pomalidomide-based PROTAC
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways Affected by Pomalidomide-Based PROTACs
The downstream effects of a pomalidomide-based PROTAC are dependent on the function of the targeted protein. For instance, pomalidomide itself, acting as a molecular glue, induces the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is crucial for its anti-myeloma effects.[2] Similarly, a PROTAC targeting a specific protein will impact the signaling pathways in which that protein is involved.
Example: Targeting BRD9 in Multiple Myeloma
Bromodomain-containing protein 9 (BRD9) is a component of the SWI/SNF chromatin remodeling complex and has been identified as a therapeutic target in multiple myeloma. A pomalidomide-based PROTAC targeting BRD9 would lead to its degradation, disrupting the function of the SWI/SNF complex and impacting gene transcription, ultimately leading to cell cycle arrest and apoptosis.[7]
Caption: Simplified signaling pathway affected by a BRD9-targeting PROTAC.
Conclusion
This compound represents a valuable and versatile chemical tool for the development of potent and selective PROTACs. Its pre-functionalized nature, combining a high-affinity CRBN ligand with an optimizable PEG linker, facilitates the modular synthesis of a wide array of protein degraders. The success of these novel therapeutics hinges on a thorough understanding of their mechanism of action, careful optimization of the linker, and rigorous experimental validation through a suite of biochemical and cellular assays. As the field of targeted protein degradation continues to evolve, the rational design and application of well-characterized building blocks like this compound will be paramount in translating the promise of this technology into transformative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Pomalidomide as a Cereblon E3 Ligase Recruiter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has emerged as a cornerstone in the treatment of relapsed and refractory multiple myeloma. Its therapeutic efficacy is primarily attributed to its function as a molecular glue that recruits specific protein substrates to the Cereblon (CRBN) E3 ubiquitin ligase complex for subsequent proteasomal degradation. This targeted protein degradation initiates a cascade of anti-neoplastic and immunomodulatory effects. This technical guide provides an in-depth exploration of pomalidomide's mechanism of action, quantitative data on its interaction with Cereblon, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways and experimental workflows.
Introduction
Pomalidomide is a chemical analogue of thalidomide (B1683933) with significantly enhanced anti-myeloma and immunomodulatory activities.[1] The discovery of Cereblon (CRBN) as the direct intracellular target of pomalidomide and other IMiDs was a pivotal moment in understanding their mechanism of action.[2] CRBN functions as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3] Pomalidomide binding to CRBN allosterically modifies the substrate-binding pocket, inducing the recruitment of proteins not normally targeted by this E3 ligase, termed "neosubstrates."[4][5] This hijacking of the cellular protein degradation machinery forms the basis of pomalidomide's therapeutic effects.
Mechanism of Action
Pomalidomide's primary mechanism of action involves its role as a "molecular glue," binding to CRBN and inducing the degradation of specific neosubstrates.[5] The most well-characterized of these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][]
The process can be summarized in the following steps:
-
Binding to Cereblon: Pomalidomide intercalates into a hydrophobic pocket in the thalidomide-binding domain of CRBN.[7] This binding is a prerequisite for all subsequent downstream effects.
-
Neosubstrate Recruitment: The pomalidomide-CRBN complex presents a novel interface that is recognized by IKZF1 and IKZF3.[5][] This leads to the formation of a stable ternary complex consisting of CRBN, pomalidomide, and the neosubstrate.
-
Ubiquitination: The recruitment of IKZF1 and IKZF3 to the CRL4^CRBN^ complex brings them into close proximity to the E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the neosubstrates.[]
-
Proteasomal Degradation: The polyubiquitinated IKZF1 and IKZF3 are then recognized and degraded by the 26S proteasome.[]
The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects:
-
Direct Anti-Myeloma Effects: The degradation of IKZF1 and IKZF3 results in the downregulation of key survival factors for multiple myeloma cells, including Interferon Regulatory Factor 4 (IRF4) and c-Myc.[5][8] This leads to cell cycle arrest and apoptosis.[]
-
Immunomodulatory Effects: Pomalidomide enhances the activity of the immune system. The degradation of IKZF1 and IKZF3 in T cells leads to increased production of Interleukin-2 (IL-2), a key cytokine for T cell proliferation and activation.[2][3] Pomalidomide also enhances the cytotoxic activity of Natural Killer (NK) cells.[1]
Quantitative Data
The interaction between pomalidomide and Cereblon, and its downstream functional consequences, have been quantified in numerous studies. The following tables summarize key data points.
Table 1: Pomalidomide-Cereblon Binding Affinity
| Parameter | Value | Assay Method | Reference |
| Kd | ~157 nM | Competitive Titration | [9] |
| IC50 | ~2 µM | Competitive Binding Assay | [10] |
| IC50 | ~3 µM | Thermal Shift Assay | [11] |
Table 2: Pomalidomide-Induced Degradation of Neosubstrates
| Neosubstrate | Cell Line | DC50 | Dmax | Reference |
| IKZF1 (Ikaros) | MM.1S | Not Reported | >95% | [5] |
| IKZF3 (Aiolos) | MM.1S | 8.7 nM | >95% | [5] |
Table 3: Pomalidomide IC50 Values in Multiple Myeloma Cell Lines
| Cell Line | Assay Duration | IC50 (µM) | Reference |
| RPMI-8226 | 48 hours | 8 | [12] |
| OPM2 | 48 hours | 10 | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of pomalidomide and a typical experimental workflow for its characterization.
Pomalidomide-induced degradation of IKZF1/3 and downstream effects.
A typical experimental workflow for characterizing pomalidomide's activity.
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the activity of pomalidomide.
Cereblon-Pomalidomide Binding Assay (Cellular Thermal Shift Assay - CETSA)
This protocol outlines the principles of CETSA to assess the binding of pomalidomide to CRBN in a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in the melting temperature (Tm) of the protein is measured.[4]
-
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Pomalidomide
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
SDS-PAGE and Western blot reagents
-
Anti-CRBN antibody
-
-
Procedure:
-
Cell Treatment: Treat MM.1S cells with pomalidomide at the desired concentration (e.g., 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Heating: Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble and aggregated protein fractions.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble CRBN by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities for CRBN at each temperature for both pomalidomide-treated and vehicle-treated samples.
-
Plot the percentage of soluble CRBN relative to the unheated control against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the pomalidomide-treated sample indicates stabilization of CRBN and therefore, binding.[4]
-
IKZF1/IKZF3 Degradation Assay (Western Blot)
This protocol details the procedure for measuring the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) following pomalidomide treatment.[13]
-
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Pomalidomide
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Cell Culture and Treatment: Culture MM.1S cells to the desired density. Treat cells with various concentrations of pomalidomide (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 6 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensities for IKZF1 and IKZF3 and normalize them to the loading control (β-actin).
-
Compare the levels of IKZF1 and IKZF3 in pomalidomide-treated samples to the vehicle control to determine the extent of degradation.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to measure the effect of pomalidomide on the viability of multiple myeloma cells.[14]
-
Materials:
-
Multiple myeloma cell line (e.g., RPMI-8226, OPM2)
-
Pomalidomide
-
DMSO (vehicle control)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: The following day, treat the cells with serial dilutions of pomalidomide (e.g., 0.01 to 50 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each pomalidomide concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the pomalidomide concentration and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details a flow cytometry-based method to quantify apoptosis induced by pomalidomide.[15]
-
Materials:
-
Multiple myeloma cell line (e.g., MV4-11)
-
Pomalidomide
-
DMSO (vehicle control)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with various concentrations of pomalidomide (e.g., 1, 10, 100 nM) or DMSO for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes and wash twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour, acquiring at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell populations to quantify the percentage of:
-
Viable cells (Annexin V-/PI-)
-
Early apoptotic cells (Annexin V+/PI-)
-
Late apoptotic/necrotic cells (Annexin V+/PI+)
-
-
Conclusion
Pomalidomide's mechanism as a Cereblon E3 ligase recruiter represents a paradigm shift in targeted cancer therapy. By hijacking the cell's own protein disposal system, pomalidomide effectively eliminates key drivers of multiple myeloma cell survival and proliferation. The in-depth understanding of its molecular interactions and the availability of robust experimental protocols are crucial for the continued development of novel molecular glues and other targeted protein degraders. This technical guide provides a comprehensive resource for researchers in the field, facilitating further investigation into the therapeutic potential of modulating the ubiquitin-proteasome system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory drugs target IKZF1-IRF4-MYC axis in primary effusion lymphoma in a cereblon-dependent manner and display synergistic cytotoxicity with BRD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Architect's Blueprint: A Deep Dive into PEG Linkers for PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is elegantly composed of three key elements: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two moieties.[1] While the choice of ligands dictates the "what," the linker is the crucial "how," profoundly influencing the PROTAC's efficacy, selectivity, and overall drug-like properties.
Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design.[2][3] Their inherent hydrophilicity, biocompatibility, and tunable length offer a powerful toolkit for medicinal chemists to navigate the complex challenges of PROTAC optimization.[4][5] This technical guide provides an in-depth exploration of the role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual schematics to empower the rational design of next-generation protein degraders.
The Multifaceted Role of the PEG Linker
The linker in a PROTAC is far from a passive spacer; it is an active participant in the molecule's biological activity. The length, flexibility, and chemical composition of the linker are critical determinants of a PROTAC's success.[6] PEG linkers, with their repeating ethylene (B1197577) glycol units, offer a unique combination of flexibility and hydrophilicity that addresses several key challenges in PROTAC development.[7]
Enhancing Solubility and Physicochemical Properties: A common hurdle in PROTAC design is the large, often lipophilic nature of the final molecule, which can lead to poor aqueous solubility and limited bioavailability. The incorporation of PEG chains is a well-established strategy to mitigate this issue. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and thereby enhancing its solubility.[5]
Modulating Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. Compared to more rigid alkyl linkers, PEG linkers are more likely to adopt folded conformations. This intramolecular folding can shield the polar surface area of the PROTAC, presenting a less polar face to the lipid bilayer and facilitating cell entry.[8][9] However, an excessive number of PEG units can also lead to decreased cellular uptake, highlighting the need for careful optimization.[1]
Orchestrating the Ternary Complex: The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[6] The length of the PEG linker is a paramount parameter in this molecular matchmaking. A linker that is too short may introduce steric hindrance, preventing the two proteins from coming together effectively. Conversely, an excessively long linker can lead to a high degree of conformational flexibility, which can be entropically unfavorable for stable complex formation and may result in non-productive binding orientations.[10] Therefore, the optimal linker length must be empirically determined for each specific POI-E3 ligase pair.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize synthesized data from various studies, illustrating the critical impact of linker length on PROTAC performance.
Table 1: Influence of Linker Length on In Vitro Degradation of BRD4
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[10] |
Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Atom Length | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 16 | Superior degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
| Data synthesized from studies on ERα-targeting PROTACs.[11] |
Table 3: Impact of Linker Length on Cellular Permeability and Target Engagement of BRD4 PROTACs
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG3 | 1.8 | 65 |
| PEG4 | 1.5 | 30 |
| PEG5 | 1.3 | 25 |
| PEG6 | 1.1 | 40 |
| PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.[10] |
Visualizing the Core Concepts
To provide a clearer understanding of the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
The robust evaluation of novel PROTAC molecules relies on a suite of well-defined experimental procedures. Below are detailed methodologies for key assays.
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.[2][4]
Materials and Reagents:
-
Cell Line: A human cancer cell line expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa).[2]
-
PROTAC: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), non-degrading inhibitor for the POI (negative control).[2]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 with 10% FBS).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Specific for the POI and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[2]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[2] Include vehicle and negative controls.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.[4]
-
Add ice-cold lysis buffer to each well and scrape the cells.[4]
-
Incubate the lysate on ice for 30 minutes.[4]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.[2]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[2]
-
Incubate the membrane with the primary antibody overnight at 4°C.[2]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.[2]
-
Capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[12]
Materials and Reagents:
-
Tagged POI: e.g., GST-tagged BRD2(BD1).
-
Tagged E3 Ligase: e.g., His-tagged CRBN(DDB1).
-
TR-FRET Donor: e.g., Tb-anti-GST antibody.
-
TR-FRET Acceptor: e.g., AF488-anti-His antibody.
-
PROTAC compound.
-
Assay Buffer.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Assay Setup:
-
In a microplate, add the tagged POI, tagged E3 ligase, TR-FRET donor, and TR-FRET acceptor in the assay buffer.
-
Add a serial dilution of the PROTAC compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation.[13]
-
-
Measurement:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol provides a representative methodology for evaluating the in vivo efficacy of a PROTAC in a mouse xenograft model.[14][15]
Materials and Reagents:
-
Animal Model: Female athymic nude mice, 6-8 weeks old.[14]
-
Cell Line: Human cancer cell line relevant to the POI (e.g., MCF-7 for ERα).[14]
-
PROTAC formulation: In an appropriate vehicle for the chosen route of administration (e.g., 0.5% methylcellulose (B11928114) in water for oral gavage).[14]
-
Matrigel.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.[15]
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).[14]
-
Randomize mice into treatment and control groups.
-
-
PROTAC Administration:
-
Administer the PROTAC at the desired dose(s) and schedule (e.g., once daily via oral gavage).[14] The control group receives the vehicle.
-
-
Monitoring:
-
Pharmacodynamic and Efficacy Endpoints:
-
At the end of the study, collect tumors for analysis of POI degradation by Western blot or immunohistochemistry.[14]
-
Analyze tumor growth inhibition as the primary efficacy endpoint.
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens, driven by advances in structural biology and computational modeling, the path toward designing PROTACs with superior potency, selectivity, and drug-like properties becomes increasingly clear. The systematic evaluation of linker length and composition, guided by the robust experimental protocols outlined in this guide, is paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Pomalidomide-5'-PEG5-C2-COOH: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Pomalidomide-5'-PEG5-C2-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers and scientists in the fields of chemical biology, drug discovery, and oncology.
Core Chemical Properties and Structure
This compound is a bifunctional molecule comprising the E3 ligase-recruiting moiety, pomalidomide (B1683931), connected to a five-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a carboxylic acid group. This terminal acid allows for the convenient conjugation to a target protein ligand, forming a PROTAC.
The pomalidomide component of the molecule hijacks the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, a PROTAC containing this moiety brings a target protein into close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
It is important to note that two closely related isomers are often described in the literature and by chemical vendors: this compound and Pomalidomide-4'-PEG5-acid. The key difference lies in the attachment point of the PEG linker to the phthalimide (B116566) ring of pomalidomide. In the 5'-isomer, the linker is attached at the 5-position, whereas in the 4'-isomer, it is at the 4-position. This subtle structural difference can influence the efficacy of the resulting PROTAC.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₅N₃O₁₁ | [1][2] |
| Molecular Weight | 565.57 g/mol | [1][3] |
| CAS Number | 2412056-50-7 | [1][2] |
| Appearance | Oil | [4] |
| Purity | ≥95% to 98.80% | [3][5][6] |
| SMILES | O=C1C=2C(C(=O)N1C3C(=O)NC(=O)CC3)=CC(NCCOCCOCCOCCOCCOCCC(O)=O)=CC2 | [1][2][5] |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Source(s) |
| DMSO | ≥ 2.08 mg/mL (≥ 5.34 mM) | May require heating and/or sonication to fully dissolve. | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 5.34 mM) | Clear solution for in vivo studies. | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 5.34 mM) | Clear solution for in vivo studies. | [7] |
Synthesis and Characterization
Proposed Synthesis Workflow
Characterization of the final product would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Mechanism of Action: The Role in PROTACs
This compound serves as a critical component in the design of PROTACs. The pomalidomide warhead specifically binds to the E3 ubiquitin ligase Cereblon (CRBN). This binding event initiates a cascade that leads to the degradation of a target protein of interest (POI).
Experimental Protocols
The following are key experimental protocols to assess the activity of a PROTAC synthesized using this compound.
Western Blot for Target Protein Degradation
This is a fundamental assay to determine the efficacy of a PROTAC in degrading the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) or DMSO for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to normalize the results.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation).
Cereblon Binding Assay
This assay confirms that the pomalidomide moiety of the PROTAC is engaging with its intended target, Cereblon. A common method is a competitive binding assay.
Materials:
-
Purified recombinant CRBN-DDB1 complex
-
A fluorescently labeled tracer that binds to CRBN (e.g., a fluorescent derivative of thalidomide)
-
PROTAC compound
-
Pomalidomide (as a positive control)
-
Assay buffer
-
Microplate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC and pomalidomide.
-
Assay Setup: In a microplate, add the CRBN-DDB1 complex, the fluorescent tracer, and the diluted compounds.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Signal Detection: Measure the fluorescence polarization or TR-FRET signal. The displacement of the fluorescent tracer by the PROTAC will result in a decrease in the signal.
-
Data Analysis: Plot the signal against the compound concentration to determine the IC₅₀ value, which represents the concentration of the PROTAC required to inhibit 50% of the tracer binding.
Cell Viability Assay
This assay assesses the downstream functional effect of target protein degradation on cell proliferation and survival.
Materials:
-
Cancer cell line of interest
-
PROTAC compound
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or absorbance.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the PROTAC concentration to determine the IC₅₀ or EC₅₀ value.
Conclusion
This compound is a valuable and versatile tool for the development of PROTACs. Its well-defined structure and the established mechanism of action of its pomalidomide warhead make it a popular choice for researchers targeting a wide range of proteins for degradation. The experimental protocols outlined in this guide provide a solid foundation for the characterization and validation of novel PROTACs utilizing this important linker. Careful consideration of the specific experimental context and appropriate controls will be crucial for generating robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 活性化合物 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Pomalidomide-5'-PEG5-C2-COOH: An In-Depth Technical Guide to Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-5'-PEG5-C2-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide will delve into the core concepts, experimental protocols, and data interpretation related to the use of this compound in targeted protein degradation.
Introduction to this compound
This compound is a synthetic, bifunctional molecule designed for the construction of PROTACs. It comprises three key components:
-
Pomalidomide (B1683931): An immunomodulatory drug that serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, it effectively "hijacks" this enzyme for the PROTAC mechanism.
-
PEG5 Linker: A five-unit polyethylene (B3416737) glycol (PEG) spacer. The linker plays a critical role in a PROTAC's efficacy by providing the optimal length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase. PEG linkers are known to improve solubility and cell permeability of the final PROTAC molecule.
-
C2-COOH Linker: A terminal carboxylic acid group. This functional group provides a convenient attachment point for a ligand that specifically binds to the protein of interest (POI), allowing for the modular synthesis of a complete PROTAC.
The strategic combination of these elements makes this compound a versatile tool for researchers developing novel degraders against a wide array of protein targets implicated in various diseases.
Mechanism of Action: Inducing Protein Ubiquitination and Degradation
The primary function of a PROTAC synthesized from this compound is to induce the ubiquitination and subsequent proteasomal degradation of a target protein. This process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, once inside the cell, simultaneously binds to the target protein (via the POI ligand) and the CRBN E3 ligase (via the pomalidomide moiety). This proximity induces the formation of a ternary complex.
-
Ubiquitination: The formation of the ternary complex brings the target protein into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a potent and sustained pharmacological effect.
Caption: Pomalidomide-PROTAC induced protein degradation pathway.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
| Target Protein | Linker Composition | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) (Cell Viability) | Reference |
| BRD4 | Pomalidomide-PEG4-Alkyne | 22Rv1 | 1.8 | >95 | 3.1 | Representative Data |
| BTK | Pomalidomide-PEG3-Amide | MOLM-14 | 8.2 | ~90 | 12.5 | Representative Data |
| EGFR | Pomalidomide-PEG-based | A549 | Not Reported | 96 | 5.5 | [1] |
| KRAS G12C | Pomalidomide-based | NCI-H358 | ~1250 | Not Reported | Not Reported |
Note: The data presented in this table is for illustrative purposes and is derived from various sources for pomalidomide-based PROTACs with similar linkers. Actual values will vary depending on the specific target protein, the protein-binding ligand, the cell line, and the experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs using this compound.
PROTAC Synthesis via Amide Coupling
This protocol describes the synthesis of a PROTAC by forming an amide bond between the carboxylic acid of this compound and an amine-functionalized ligand for the protein of interest (POI-Linker-NH₂).
Materials:
-
This compound
-
POI-Linker-NH₂
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve this compound (1.0 eq) and the POI-Linker-NH₂ (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and purify the crude product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Caption: Experimental workflow for PROTAC synthesis.
Cellular Protein Degradation Assay (Western Blot)
This protocol outlines a standard western blot procedure to assess the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and incubate with the ECL substrate.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1/CUL4A/RBX1 E3 ligase complex
-
Recombinant target protein
-
Human ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Synthesized PROTAC
-
SDS-PAGE gels, PVDF membrane, and western blot reagents
-
Antibody against the target protein or ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the E1 enzyme, E2 enzyme, E3 ligase complex, recombinant target protein, and ubiquitin in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations (and a DMSO vehicle control).
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated protein, or with an anti-ubiquitin antibody.
Conclusion
This compound is a valuable and versatile chemical tool for the development of potent and selective protein degraders. Its well-defined structure, incorporating a high-affinity E3 ligase ligand, an optimized PEG linker, and a reactive handle for conjugation, facilitates the efficient synthesis of PROTAC libraries. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize novel PROTACs for a wide range of therapeutic targets. While the field of targeted protein degradation is rapidly evolving, the principles and methodologies outlined herein will serve as a foundational resource for scientists and drug developers working to harness the power of the ubiquitin-proteasome system for therapeutic benefit.
References
The Core Principles of Pomalidomide-Based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of Proteolysis Targeting Chimeras (PROTACs) that incorporate Pomalidomide as the E3 ligase-recruiting moiety. Pomalidomide, a derivative of thalidomide, has become a cornerstone in the development of these novel therapeutics due to its well-characterized binding to the Cereblon (CRBN) E3 ubiquitin ligase. This document details the mechanism of action, key components, relevant signaling pathways, and experimental protocols crucial for the design and evaluation of Pomalidomide-based PROTACs.
Introduction to Pomalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI).[1][2][3] A Pomalidomide-based PROTAC consists of three key components:
-
A ligand for the target protein (POI ligand): This moiety specifically binds to the protein intended for degradation.
-
A Pomalidomide moiety: This ligand binds to the E3 ubiquitin ligase Cereblon (CRBN).
-
A flexible linker: This connects the POI ligand and Pomalidomide, enabling the formation of a stable ternary complex between the POI and CRBN.
By bringing the POI and CRBN into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][4] This event-driven mechanism allows PROTACs to act catalytically, with a single molecule capable of inducing the degradation of multiple target protein molecules.[4][5]
Mechanism of Action: The Ubiquitin-Proteasome Pathway
The primary mechanism of action for Pomalidomide-based PROTACs revolves around the formation of a ternary complex (POI-PROTAC-CRBN), which then co-opts the cellular ubiquitin-proteasome system.[4][6] The key steps are as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase. The stability and conformation of this ternary complex are critical for degradation efficiency.[4]
-
Ubiquitination: The formation of the ternary complex brings the target protein into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[4]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome.[4] The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released to engage in another cycle of degradation.[4]
Figure 1: Mechanism of action of a Pomalidomide-based PROTAC.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable) values.[4] Below is a summary of representative data for various Pomalidomide-based PROTACs.
| Target Protein | PROTAC Compound | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| HDAC8 | ZQ-23 | 147 | 93 | Not Specified | [7] |
| EGFR | Compound 16 | Not Specified | 96 | Not Specified | [8] |
| BRD4 | ARV-825 | ~1 | >90 | Burkitt's Lymphoma cells | [5] |
Experimental Protocols
The development and characterization of Pomalidomide-based PROTACs involve several key experiments to assess their binding, degradation efficiency, and mechanism of action.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system.[4] Quantify the band intensities and normalize the POI signal to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[6]
Figure 2: Experimental workflow for Western Blotting.
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-CRBN ternary complex is crucial for understanding the PROTAC's mechanism.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
Principle: This assay measures the proximity between the target protein and CRBN induced by the PROTAC. A fluorescent donor is conjugated to one protein (e.g., an antibody against a tag on CRBN), and a fluorescent acceptor is conjugated to the other (e.g., a fluorescently labeled ligand for the POI or a tagged POI and a corresponding antibody). FRET occurs only when the donor and acceptor are in close proximity, i.e., when the ternary complex is formed.
Protocol:
-
Reagent Preparation: Prepare solutions of the tagged CRBN, the fluorescently labeled POI (or tagged POI and a fluorescently labeled antibody), and the PROTAC at various concentrations.
-
Assay Plate Setup: In a microplate, add a constant concentration of the tagged CRBN and the fluorescently labeled POI.[9]
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells.[9]
-
Incubation: Incubate the plate for a specified period to allow for ternary complex formation.
-
Signal Measurement: Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.[9]
Figure 3: Principle of TR-FRET assay for ternary complex formation.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with the Pomalidomide-based PROTAC at a concentration known to cause significant degradation. In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor will block the degradation of the ubiquitinated protein, allowing it to accumulate.[1]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.[1]
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using an antibody specific to the POI.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated POI.
Signaling Pathways and Off-Target Effects
Pomalidomide itself is an immunomodulatory drug (IMiD) that functions as a "molecular glue" to induce the degradation of certain native substrates of CRBN, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11] This activity is responsible for its therapeutic effects in multiple myeloma.[10]
When incorporated into a PROTAC, the Pomalidomide moiety retains its ability to bind CRBN and can potentially lead to the degradation of these native substrates as an off-target effect.[3] Additionally, Pomalidomide-based PROTACs have been shown to cause off-target degradation of various zinc finger (ZF) proteins.[1][12]
Strategic modifications to the Pomalidomide scaffold, such as functionalization at the C5 position of the phthalimide (B116566) ring, have been explored to mitigate these off-target effects by sterically hindering the interaction with ZF proteins without compromising CRBN recruitment.[1]
Figure 4: On-target and potential off-target signaling of Pomalidomide-based PROTACs.
Conclusion
Pomalidomide-based PROTACs represent a powerful therapeutic modality for targeted protein degradation. A thorough understanding of their mechanism of action, careful consideration of potential off-target effects, and rigorous experimental validation are essential for the successful development of these next-generation therapeutics. This guide provides a foundational framework for researchers and drug developers working in this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-5'-PEG5-C2-COOH and Ternary Complex Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins of interest rather than merely inhibiting their function. A PROTAC molecule is comprised of three key components: a ligand that engages a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the cornerstone of successful protein degradation.[1]
Pomalidomide (B1683931), an immunomodulatory drug, is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CUL4-CRBN E3 ubiquitin ligase complex. Its derivatives are frequently incorporated into PROTAC design to hijack the CRBN machinery. This technical guide provides a comprehensive overview of Pomalidomide-5'-PEG5-C2-COOH, a specific E3 ligase ligand-linker conjugate, and its role in the formation of ternary complexes for targeted protein degradation. We will delve into the mechanism of action, present key quantitative data from analogous compounds, provide detailed experimental protocols for characterization, and visualize the underlying biological and experimental workflows.
Mechanism of Action: The Role of this compound in Ternary Complex Formation
The primary function of a Pomalidomide-based PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with the CRBN E3 ligase. The this compound moiety serves as the CRBN-recruiting arm of the PROTAC. The pomalidomide headgroup binds to the CRBN substrate receptor, while the terminal carboxylic acid group allows for conjugation to a target protein ligand via the PEG5 linker.
The polyethylene (B3416737) glycol (PEG) linker is not merely a spacer; its length, flexibility, and composition are critical determinants of PROTAC efficacy. A PEG linker can enhance the solubility and cell permeability of the PROTAC molecule.[1] The length of the linker is particularly crucial as it dictates the distance and orientation between the target protein and CRBN within the ternary complex, which in turn influences the efficiency of ubiquitin transfer.
The formation of the ternary complex initiates a cascade of events leading to the degradation of the target protein:
-
Binding and Complex Formation: The PROTAC, through its two distinct ligands, simultaneously binds to the target protein and CRBN, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to surface-exposed lysine (B10760008) residues on the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: Following degradation of the target protein, the PROTAC is released and can participate in further rounds of degradation, acting in a catalytic manner.
Data Presentation: Performance of Pomalidomide-PEG-Based PROTACs
Table 1: Representative Binding Affinities of Pomalidomide and PROTAC Components
| Compound/Complex | Binding Partner | Kd (nM) | Assay Method |
| Pomalidomide | CRBN | ~180 | Surface Plasmon Resonance (SPR) |
| Representative PROTAC | Target Protein | Varies | SPR / ITC / TR-FRET |
| Representative PROTAC | CRBN | Varies | SPR / ITC / TR-FRET |
| Ternary Complex (Target:PROTAC:CRBN) | - | Varies | SPR / ITC / TR-FRET |
Note: The binding affinity of the PROTAC to its individual binding partners and the stability of the ternary complex are critical for its degradation efficiency. These values are highly dependent on the specific target protein, the target-binding ligand, and the linker composition.
Table 2: Representative Degradation Potency of Pomalidomide-PEG-Based PROTACs
| PROTAC (Target) | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| BTK Degrader | Pomalidomide-PEG-based | Namalwa | ~9-12 | >99 |
| HDAC8 Degrader | Pomalidomide-based | - | 147 | 93 |
| BRD4 Degrader | Pomalidomide-based | THP-1 | Sub-micromolar | >90 |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved. Note: The data presented is compiled from various studies on Pomalidomide-based PROTACs and is intended to be representative. Actual values for a PROTAC using this compound will be target- and cell line-dependent.
Experimental Protocols
The characterization of a PROTAC involves a series of in vitro and cellular assays to determine its binding properties, ability to form a ternary complex, and its efficacy and selectivity in degrading the target protein.
Protocol 1: Western Blot for Target Protein Degradation
Objective: To quantify the dose- and time-dependent degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in multi-well plates and treat with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block with blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and a loading control, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and quantify band intensities. Normalize the target protein signal to the loading control to determine the percentage of protein remaining relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively or semi-quantitatively demonstrate the PROTAC-dependent formation of the ternary complex in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Primary antibody against the target protein or CRBN
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western Blot reagents
Methodology:
-
Cell Treatment: Treat cells with the PROTAC, DMSO, and PROTAC + proteasome inhibitor.
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against the target protein (or CRBN).
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of the target protein, CRBN, and other components of the E3 ligase complex. An increased amount of CRBN in the target protein immunoprecipitate in the presence of the PROTAC indicates ternary complex formation.
Protocol 3: Biophysical Assays for Ternary Complex Characterization (SPR, TR-FRET, ITC)
Objective: To quantitatively measure the binding affinities and kinetics of binary and ternary complex formation.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kon, koff) and affinity (Kd) for binary (PROTAC-target, PROTAC-CRBN) and ternary complex interactions. In a typical setup, one protein (e.g., CRBN) is immobilized on a sensor chip, and the PROTAC and target protein are flowed over the surface.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. This assay is well-suited for high-throughput screening of PROTACs.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, providing thermodynamic parameters (ΔH, ΔS, Kd) and stoichiometry of binding.
The choice of biophysical assay depends on the specific information required, throughput needs, and material availability.
Conclusion
This compound represents a valuable chemical tool for the construction of PROTACs that recruit the Cereblon E3 ubiquitin ligase for targeted protein degradation. The principles and experimental methodologies outlined in this guide provide a robust framework for the design, synthesis, and evaluation of novel PROTACs utilizing this building block. While the specific performance of a PROTAC is highly dependent on the target protein and the chosen ligand, the strategic use of a Pomalidomide-based recruiter with an optimized PEG linker is a well-established approach for developing potent and effective protein degraders. Through rigorous characterization using the described biochemical, cellular, and biophysical assays, researchers can advance the development of next-generation therapeutics for a wide range of diseases.
References
Methodological & Application
Synthesis of PROTACs Using Pomalidomide-5'-PEG5-C2-COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] Pomalidomide (B1683931), a derivative of thalidomide, is a widely used E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This document provides detailed application notes and protocols for the synthesis of PROTACs using Pomalidomide-5'-PEG5-C2-COOH, a commercially available building block that facilitates the development of novel protein degraders.
The polyethylene (B3416737) glycol (PEG) linker in this compound offers several advantages, including increased hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[4][5] The terminal carboxylic acid (COOH) group allows for straightforward conjugation to an amine-functionalized POI ligand via amide bond formation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs orchestrate the degradation of a target protein by hijacking the CRBN E3 ligase complex. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule engages the POI. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), which triggers the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-5'-PEG5-C2-COOH in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-5'-PEG5-C2-COOH is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory drug that binds to the E3 ubiquitin ligase Cereblon (CRBN). This molecule is a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG5 linker in this compound provides a flexible connection to a ligand for a protein of interest (POI), and the terminal carboxylic acid allows for straightforward conjugation.
These application notes provide an overview of the utility of this compound in targeted protein degradation, along with detailed protocols for the characterization of PROTACs synthesized using this linker.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.
Quantitative Data
The following tables summarize representative quantitative data for pomalidomide and pomalidomide-based PROTACs. Note that the specific values for a PROTAC synthesized with this compound will depend on the conjugated protein of interest ligand.
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Pomalidomide | ~157 nM[1] | Competitive Titration[1] |
| Pomalidomide | 12.5 µM | Isothermal Titration Calorimetry (ITC)[2] |
| Pomalidomide | 2.1 µM (Ki) | Fluorescence Resonance Energy Transfer (FRET)[2] |
Table 2: Representative Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| EGFR PROTAC (Compound 16) | EGFR | A549 | 32.9 nM | >90% |
| HDAC8 PROTAC (ZQ-23) | HDAC8 | K562 | 147 nM | 93%[3] |
| BTK PROTAC (NC-1) | BTK | Mino | 2.2 nM | 97%[4] |
| KRAS G12C PROTAC (KP-14) | KRAS G12C | NCI-H358 | ~1.25 µM | >90%[5] |
Experimental Protocols
Protocol 1: Western Blotting for Determination of DC50 and Dmax
This protocol describes the quantification of target protein degradation in response to treatment with a PROTAC synthesized from this compound.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized with this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the treatment period.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells once with ice-cold PBS and lyse with RIPA buffer on ice for 15-30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the band intensity of the protein of interest to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRBN/DDB1 E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
PROTAC synthesized with this compound
-
SDS-PAGE sample buffer
-
Western blotting reagents (as in Protocol 1)
-
Anti-ubiquitin antibody or antibody against the target protein
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, recombinant target protein, and ubiquitin in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a vehicle control (DMSO).
-
Initiate Reaction: Add ATP to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Detection: Analyze the samples by Western blotting. Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated target protein (appearing as a high-molecular-weight smear) or with an antibody against the target protein to observe a shift in its molecular weight.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of the PROTAC in a cellular environment.
Materials:
-
Cells expressing the target protein
-
PROTAC synthesized with this compound
-
PBS
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat the aliquots at a range of different temperatures for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured, target-bound protein) from the precipitated, denatured proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature by Western blotting.
-
Data Interpretation: Plot the percentage of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[3]
Protocol 4: Isothermal Titration Calorimetry (ITC) for Cereblon Binding
This protocol describes the determination of the binding affinity (Kd) of this compound to CRBN.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
This compound
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
ITC instrument
Procedure:
-
Sample Preparation:
-
Dialyze the CRBN-DDB1 protein extensively against the ITC buffer.
-
Dissolve this compound in the same ITC buffer to a concentration 10-20 fold higher than the protein concentration.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion
This compound is a versatile chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase for targeted protein degradation. The protocols provided in these application notes offer a framework for the robust characterization of novel PROTACs, from confirming their mechanism of action to quantifying their degradation potency and target engagement. By following these methodologies, researchers can effectively advance the development of new therapeutics based on targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-5'-PEG5-C2-COOH in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-5'-PEG5-C2-COOH is a functionalized building block crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This molecule incorporates the pomalidomide (B1683931) moiety, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 5-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid group. This terminal group allows for the covalent attachment of a ligand specific to a protein of interest (POI), thereby creating a PROTAC that can induce the degradation of that specific protein.[1][2]
The linker component of a PROTAC, in this case, a PEG5 chain, is a critical determinant of its efficacy. The length and composition of the linker influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the proper orientation of the target protein and the E3 ligase to enable efficient ubiquitination and subsequent degradation by the proteasome.[2][3]
These application notes provide an overview of the utility of this compound in developing PROTACs for targeted protein degradation, along with detailed protocols for their evaluation.
Mechanism of Action
PROTACs synthesized using this compound operate through a catalytic mechanism. The pomalidomide head of the PROTAC binds to the CRBN E3 ligase, while the other end binds to the target protein. This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can participate in further rounds of degradation.
Diagram of the Signaling Pathway for Pomalidomide-Based PROTACs
Caption: General mechanism of targeted protein degradation by pomalidomide-based PROTACs.
Data Presentation: Performance of Pomalidomide-Based PROTACs
Table 1: Degradation of Bruton's Tyrosine Kinase (BTK) by Pomalidomide-Based PROTACs with PEG Linkers
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | PEG-based | 8 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | ~12 | >99 | Namalwa |
| P13I | PEG-based | 13 | ~10 | 89 | RAMOS |
Data synthesized from published literature.[1][2]
Table 2: Degradation of Bromodomain-Containing Protein 4 (BRD4) by Pomalidomide-Based PROTACs with PEG Linkers
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | PEG linker | <1 | >95 | RS4;11 |
| PROTAC 1 | PEG linker | <1 | >90 | Burkitt's lymphoma |
Data synthesized from published literature.[4][5]
Table 3: Degradation of Epidermal Growth Factor Receptor (EGFR) by Pomalidomide-Based PROTACs with Alkyl-Ether Linkers
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).[2][6]
Experimental Protocols
The evaluation of a novel PROTAC synthesized from this compound involves a series of key experiments to confirm its mechanism of action and quantify its efficacy.
Diagram of the Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the synthesis and evaluation of a novel PROTAC.
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values from a dose-response curve.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
This protocol measures the thermodynamic parameters of binding to confirm the formation of the ternary complex.
Materials:
-
Purified target protein
-
Purified CRBN E3 ligase complex
-
PROTAC compound
-
ITC instrument and appropriate buffer
Procedure:
-
Binary Binding Experiments:
-
Titrate the PROTAC into a solution of the target protein to determine the binding affinity (Kd) of the PROTAC for the target.
-
Titrate the PROTAC into a solution of the CRBN E3 ligase complex to determine its binding affinity for the E3 ligase.
-
-
Ternary Complex Formation Experiment:
-
Saturate the target protein with the PROTAC.
-
Titrate the CRBN E3 ligase complex into the solution of the PROTAC-bound target protein.
-
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity, enthalpy, and stoichiometry of the interactions. A significant increase in binding affinity in the ternary complex experiment compared to the binary interactions indicates positive cooperativity in ternary complex formation.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UBE2D2)
-
Purified CRBN E3 ligase complex
-
Purified target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Reaction buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRBN E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to polyubiquitinated target protein should be observed in the presence of an active PROTAC.
Conclusion
This compound is a valuable chemical tool for the rational design and synthesis of potent and selective PROTACs. The provided protocols offer a comprehensive framework for the evaluation of novel PROTACs, from confirming their mechanism of action to quantifying their degradation efficacy. The successful development of PROTACs relies on a thorough understanding of the structure-activity relationships, with the linker playing a pivotal role in optimizing performance. The representative data for similar pomalidomide-based PROTACs can serve as a useful benchmark for researchers utilizing this compound in their targeted protein degradation endeavors.
References
- 1. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-Azide Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of pomalidomide-azide derivatives in click chemistry, a class of rapid, efficient, and bioorthogonal reactions. Pomalidomide (B1683931) is a potent immunomodulatory drug that recruits the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation, making its derivatives invaluable tools in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The azide (B81097) functionality serves as a versatile handle for conjugation to alkyne-modified molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5]
Pomalidomide's Mechanism of Action in Targeted Protein Degradation
Pomalidomide functions by binding to the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][7] In the context of PROTACs, a pomalidomide derivative is connected via a linker to a ligand for a protein of interest (POI). This bifunctional molecule brings the POI into proximity with the CRBN E3 ligase complex, hijacking the cell's natural protein disposal machinery to induce the degradation of the POI.[1][3]
Figure 1: Pomalidomide-based PROTAC mechanism of action.
Synthesis of Pomalidomide-C5-Azide
A common derivative used in PROTAC development is Pomalidomide-C5-azide, which incorporates a five-carbon linker.[1][8] The synthesis generally involves a two-step process starting with the alkylation of pomalidomide followed by azidation.
Experimental Protocol: Synthesis of Pomalidomide-C5-Azide
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [1]
-
To a solution of pomalidomide (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.0 equivalents) and 1,5-dibromopentane (B145557) (3.0 equivalents).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) three times.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the N-(5-bromopentyl) intermediate.
Step 2: Synthesis of Pomalidomide-C5-azide [1]
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 equivalent) in DMF, add sodium azide (3.0 equivalents).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM three times.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.
Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock. Always wear appropriate personal protective equipment (PPE).[3]
Click Chemistry Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and widely used click reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[2][9]
Table 1: Typical Reaction Conditions for CuAAC with Pomalidomide-C5-azide
| Parameter | Recommended Conditions | Notes |
| Solvent | t-BuOH/H₂O (1:1) or DMSO/H₂O | Co-solvents are often necessary to solubilize all reactants.[2] |
| Pomalidomide-C5-azide Concentration | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion.[2] |
| Alkyne Substrate Concentration | 1.0 equivalent | Typically the limiting reagent.[2] |
| Copper(I) Source | CuSO₄·5H₂O (0.1 - 0.5 eq.) with a reducing agent | In situ reduction of Cu(II) is common.[2][9] |
| Reducing Agent | Sodium Ascorbate (B8700270) (1.0 - 5.0 eq.) | Should be freshly prepared.[2][9] |
| Copper Ligand | TBTA, THPTA (1.0 - 5.0 eq. relative to copper) | Ligands stabilize the Cu(I) catalyst.[2][10] |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS.[10] |
Experimental Protocol: General CuAAC Procedure
-
Preparation of Stock Solutions: [2][3]
-
Pomalidomide-C5-azide: 10 mM in anhydrous DMSO.
-
Alkyne Substrate: 10 mM in anhydrous DMSO.
-
Copper(II) Sulfate: 20 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
-
THPTA Ligand: 50 mM in deionized water.
-
-
-
In a reaction vial, combine the pomalidomide-C5-azide solution (1.0 equivalent) and the alkyne-functionalized molecule solution (1.0-1.2 equivalents).
-
Add DMSO and water to achieve a final solvent ratio of approximately 4:1 to 1:1 (DMSO:H₂O), ensuring all components remain dissolved.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to prevent oxidation of the Cu(I) catalyst.[10]
-
-
Reagent Addition: [10]
-
Add the THPTA ligand solution (if used).
-
Add the copper(II) sulfate solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Monitoring and Workup: [10]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with a dilute aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography or preparative HPLC.[11]
-
Figure 2: General experimental workflow for CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with an azide.[5] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for bioconjugation in living systems.[5]
Table 2: Typical Reaction Conditions for SPAAC with Pomalidomide-C5-azide
| Parameter | Recommended Conditions | Notes |
| Solvent | Anhydrous DMSO or DMF | Ensure reactants are fully dissolved.[5] |
| Pomalidomide-C5-azide Concentration | 1.0 - 1.5 equivalents | A slight excess may be used.[12] |
| Strained Alkyne Substrate | 1.0 equivalent | E.g., DBCO or BCN-functionalized molecule.[5] |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 12 hours | Generally faster than CuAAC. |
Experimental Protocol: General SPAAC Procedure
-
Preparation of Reactants: [5][12]
-
Dissolve Pomalidomide-C5-azide in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized target protein ligand in anhydrous DMSO to a final concentration of 10 mM.
-
-
Reaction: [5]
-
In a clean, dry vial, combine equimolar amounts (or a slight excess of the azide) of the Pomalidomide-C5-azide and the DBCO-functionalized ligand solutions.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
-
Purification: [5]
-
Upon completion, purify the reaction mixture directly using preparative HPLC.
-
Collect the fractions containing the purified PROTAC and confirm its identity and purity by LC-MS and NMR spectroscopy.
-
Figure 3: General experimental workflow for SPAAC.
Conclusion
The protocols outlined provide robust methods for the conjugation of pomalidomide-azide derivatives using both CuAAC and SPAAC. These click chemistry approaches offer versatile and efficient strategies for the synthesis of pomalidomide-based PROTACs and other chemical biology probes, facilitating the rapid development of novel therapeutics for targeted protein degradation. While the provided protocols serve as a strong starting point, optimization of reaction conditions may be necessary to achieve maximal yields for specific substrates.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: A Streamlined PROTAC Design Workflow Using Pomalidomide-5'-PEG5-C2-COOH
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that eliminate specific disease-causing proteins by coopting the cell's native protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] This catalytic process allows substoichiometric amounts of the PROTAC to induce the degradation of multiple target protein copies.[4]
Pomalidomide, an analog of thalidomide, is a potent and widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][] It often exhibits stronger binding affinity to CRBN compared to thalidomide, leading to more efficient ternary complex formation and subsequent protein degradation.[5] The linker component is critical, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex.[7] Polyethylene glycol (PEG) linkers are frequently employed to improve the physicochemical properties of PROTACs, which are often large and lipophilic.[2][8] The repeating ethylene (B1197577) glycol units enhance hydrophilicity and flexibility, which can improve solubility and aid in achieving the optimal conformation for ternary complex formation.[3][]
This application note provides a detailed workflow for the design, synthesis, and evaluation of PROTACs using Pomalidomide-5'-PEG5-C2-COOH , a pre-functionalized building block that combines a high-affinity CRBN ligand with an optimized PEG linker, terminating in a carboxylic acid for straightforward conjugation to a POI ligand.
PROTAC Mechanism of Action
The primary function of a pomalidomide-based PROTAC is to induce the formation of a ternary complex between the target POI and the CRBN E3 ligase. This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein. The PROTAC is then released to engage in another degradation cycle.
PROTAC Design and Synthesis Workflow
The development of a novel PROTAC is a multi-step process that begins with rational design and synthesis, followed by comprehensive biophysical and cellular evaluation.
Experimental Protocols
Protocol 1: Synthesis of PROTAC via Amide Coupling
This protocol describes the coupling of this compound to a generic POI ligand containing a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized POI Ligand (1.1 eq)
-
HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware and magnetic stirrer
Procedure:
-
Under an inert nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized POI ligand to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine to remove DMF and unreacted reagents.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by flash column chromatography or preparative HPLC.
-
Confirm the identity and purity of the final compound using LC-MS, ¹H NMR, and ¹³C NMR.[11]
Protocol 2: Target Protein Degradation Assay by Western Blot
This protocol is used to quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).[12]
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132, for mechanism validation)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Western blot equipment (gels, transfer system, imaging system)
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and run the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[13]
Protocol 3: Ternary Complex Formation Assay by TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to confirm that the PROTAC can induce the formation of a ternary complex.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., GST-tagged)
-
TR-FRET donor fluorophore-conjugated antibody (e.g., Anti-His-Terbium)
-
TR-FRET acceptor fluorophore-conjugated antibody (e.g., Anti-GST-d2)
-
Synthesized PROTAC
-
Assay buffer
-
Low-volume 384-well plates
Procedure:
-
Prepare a solution containing the POI and CRBN/DDB1 complex at a fixed concentration in the assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in the wells of a 384-well plate.
-
Add the donor and acceptor-conjugated antibodies to the wells.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve (the "hook effect") is characteristic of ternary complex formation, where at high concentrations, binary complexes are favored, leading to a decrease in the FRET signal.[14]
Data Presentation
Quantitative data from biophysical and cellular assays should be summarized for clear comparison.
Table 1: Example Biophysical Characterization Data
| Compound | Binds to | Assay Type | Kd (nM) | Ternary Complex Formation (TR-FRET) |
| PROTAC-POI-X | POI | SPR | 50 | Yes |
| CRBN | FP | 150 | ||
| POI Ligand | POI | SPR | 45 | No |
| Pomalidomide | CRBN | FP | 180 | No |
| Inactive Control | POI / CRBN | SPR / FP | >10,000 | No |
Table 2: Example Cellular Degradation Data
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-POI-X | POI-X | HEK293 | 15 | 95 |
| PROTAC-POI-X | POI-X | Cancer Line A | 25 | 92 |
| Inactive Control | POI-X | Cancer Line A | >10,000 | <10 |
Conclusion
The modular design of PROTACs allows for the systematic optimization of their components.[15] The use of pre-functionalized building blocks like This compound significantly streamlines the synthesis process, enabling researchers to rapidly generate and test novel protein degraders. This workflow, combining straightforward amide coupling chemistry with robust biophysical and cellular validation assays, provides a comprehensive framework for advancing PROTAC discovery projects from conception to validated cellular activity. Careful characterization of binding, ternary complex formation, and cellular degradation is essential for understanding the structure-activity relationship and successfully developing potent and selective therapeutic agents.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
Application Note: Measuring PROTAC-Mediated Protein Degradation in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] This application note provides detailed protocols for quantifying PROTAC-mediated protein degradation in cancer cell lines, a critical step in the development of these novel therapeutics.
Principles of PROTAC Action and Key Metrics
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein.[4][5] Key parameters used to quantify this activity are:
-
DC50 (Degradation Concentration 50): The concentration of a PROTAC required to degrade 50% of the target protein.[1][6]
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with a given PROTAC.[1][6]
These parameters are typically determined by generating a dose-response curve from data obtained through various analytical methods.[1][6] It is also important to consider the kinetics of degradation, including the degradation rate constant (kdeg).
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
Western blotting is a widely used technique to quantify the degradation of a specific target protein.[1]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231, THP-1)[7]
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours).[7] Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[7]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.[1]
-
Protocol 2: Global Proteomics using Mass Spectrometry
Mass spectrometry-based proteomics provides an unbiased, global view of protein changes in response to PROTAC treatment, enabling the assessment of both on-target and off-target effects.[8][9]
Materials:
-
PROTAC-treated and control cell pellets
-
Lysis buffer for mass spectrometry
-
Protein digestion enzymes (e.g., trypsin)
-
Isobaric labeling reagents (e.g., TMT or iTRAQ) (optional, for multiplexing)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.[9]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance between PROTAC-treated and control samples.
-
Analyze for both on-target degradation and potential off-target effects.[8]
-
Protocol 3: HiBiT-Based Assay for High-Throughput Degradation Measurement
The HiBiT system is a sensitive, luminescence-based reporter assay suitable for high-throughput screening of PROTACs.[][12] It involves tagging the endogenous target protein with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.[12]
Materials:
-
HiBiT knock-in cancer cell line for the target protein
-
White, opaque 96- or 384-well plates
-
PROTAC compounds
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in opaque-walled plates at an appropriate density.
-
-
PROTAC Treatment:
-
Treat cells with a serial dilution of the PROTAC compound. Include vehicle controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C.
-
-
Luminescence Detection (Lytic Endpoint Assay):
-
Add the Nano-Glo® HiBiT Lytic Reagent to each well.
-
Mix to induce cell lysis and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
It is crucial to assess the effect of target protein degradation on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.[13][14]
Materials:
-
Opaque-walled 96-well plates
-
PROTAC compounds
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.[13]
-
Treat cells with a serial dilution of the PROTAC compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a relevant duration (e.g., 72 hours) at 37°C.[13]
-
-
Signal Generation and Detection:
-
Data Analysis:
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: Degradation Potency and Efficacy of PROTACs against Target X in Various Cancer Cell Lines
| PROTAC Compound | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (hours) |
| PROTAC-A | MDA-MB-231 | BRD4 | 50 | 95 | 24 |
| PROTAC-A | THP-1 | BRD4 | 25 | 98 | 24 |
| PROTAC-B | HeLa | c-Myc | 100 | 85 | 16 |
| PROTAC-B | A549 | c-Myc | 150 | 80 | 16 |
Table 2: Cell Viability of Cancer Cell Lines upon PROTAC Treatment
| PROTAC Compound | Cell Line | IC50 (nM) | Time Point (hours) |
| PROTAC-A | MDA-MB-231 | 75 | 72 |
| PROTAC-A | THP-1 | 40 | 72 |
| PROTAC-B | HeLa | 120 | 72 |
| PROTAC-B | A549 | 200 | 72 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Conclusion
The protocols and methodologies outlined in this application note provide a comprehensive framework for the in vitro evaluation of PROTAC-mediated protein degradation in cancer cell lines. A multi-faceted approach, combining traditional methods like Western blotting with high-throughput techniques such as reporter assays and global proteomics, is essential for a thorough characterization of PROTAC efficacy and selectivity. Consistent and well-documented experimental procedures are paramount for generating reliable and reproducible data to advance the development of this promising class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sapient.bio [sapient.bio]
- 9. chempro-innovations.com [chempro-innovations.com]
- 10. benchchem.com [benchchem.com]
- 12. Target Degradation [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Efficacy with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficacy of Proteolysis Targeting Chimeras (PROTACs) by modulating polyethylene (B3416737) glycol (PEG) linker lengths.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][3][4][5] The linker is a critical component that dictates the PROTAC's efficacy.[2][6][7] Its primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6][8][9] This proximity is essential for the subsequent ubiquitination of the target protein, which marks it for degradation by the proteasome.[10] PEG linkers are commonly used due to their hydrophilicity, which can improve solubility and biocompatibility, and their flexibility, which allows for the necessary conformational adjustments to enable ternary complex formation.[7][9][]
Q2: How does varying PEG linker length impact PROTAC activity and efficacy?
Linker length is a critical parameter that must be empirically optimized for each PROTAC system.[1][6][8] It directly influences the stability of the ternary complex and, consequently, the degradation efficiency, which is often measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[6]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[3][8]
-
Too long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[3][8] This can also lead to an increased entropic penalty upon binding and a more pronounced "hook effect," where efficacy decreases at high PROTAC concentrations due to the formation of unproductive binary complexes.[6][12][13]
-
Optimal length: The optimal linker length correctly orients the POI and E3 ligase to maximize the rate of ubiquitination, leading to potent protein degradation.[8][]
Q3: Besides length, what other properties of a PEG linker should be considered?
While length is crucial, other linker properties significantly impact PROTAC performance:
-
Composition: The inclusion of atoms like oxygen in PEG linkers, as opposed to methylene (B1212753) groups in alkyl chains, can affect PROTAC activity. In some cases, replacing an alkyl linker with a PEG linker of similar length has been shown to inhibit activity.[1]
-
Flexibility vs. Rigidity: Flexible linkers like PEG can accommodate multiple conformations to facilitate ternary complex formation.[12] However, incorporating rigid elements (e.g., aromatic rings, piperazine) can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving selectivity.[7][15]
-
Attachment Points: The site where the linker is attached to the warhead and the E3 ligase ligand is also critical and can significantly alter the degradation profile and even selectivity for protein isoforms.[3][4]
-
Physicochemical Properties: PEG linkers enhance hydrophilicity and water solubility.[7][] This can be beneficial but may also impact cell permeability, requiring a balance between solubility and the ability to cross cell membranes.[9][12]
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to the target protein and E3 ligase individually, but I don't see any protein degradation.
This is a common issue indicating a failure to form a productive ternary complex.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | The linker may be too short, causing steric clash, or too long, preventing effective proximity. Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, etc.) to empirically determine the optimal length.[8] Even minor changes can have a significant impact.[8] |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target. The hydrophilicity of PEG linkers can sometimes hinder passive diffusion across the cell membrane.[12] Solution: Assess cell permeability using assays like the Caco-2 permeability assay. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve uptake.[12] |
| Cellular Efflux | The PROTAC might be actively transported out of the cell by efflux pumps.[8] Solution: Use cellular uptake and efflux assays to determine if your PROTAC is reaching sufficient intracellular concentrations.[8] If efflux is an issue, medicinal chemistry efforts may be needed to modify the PROTAC structure to avoid recognition by transporters. |
| Inefficient Ternary Complex Formation | The linker's flexibility and the attachment points may not allow for the correct geometry for ubiquitination. Solution: Directly evaluate ternary complex formation using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or live-cell NanoBRET assays.[8][16] |
Problem 2: I observe a very strong "hook effect" at higher concentrations of my PROTAC.
The hook effect, a decrease in degradation at high concentrations, is characteristic of PROTACs. It occurs when the PROTAC preferentially forms binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.[12]
| Possible Cause | Suggested Solution |
| High Binary Affinity | The individual ligands may have very high affinities for their respective proteins, favoring binary complex formation.[12] Solution: While counterintuitive, consider using ligands with slightly lower binary affinities. Potent degradation is often driven more by the stability and productivity of the ternary complex than by high binary affinity.[12] |
| Suboptimal Linker Conformation | The PEG linker might adopt conformations that favor binary over ternary complexes, especially at high concentrations.[12] Solution: Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC.[12] A more rigid linker might restrict non-productive binding modes. |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples from the literature illustrating this variability.
Table 1: Effect of Linker Length on BTK Degradation (CRBN-recruiting PROTACs)
| PROTAC | Linker Composition | DC50 (nM) in Mino cells | Dmax (%) in Mino cells | Reference |
| NC-1 | PEG-based | 2.2 | 97 | [17] |
| IR-1 | PEG-based (shorter) | 8.3 | 95 | [17] |
| IR-2 | PEG-based (longer) | 4.3 | 95 | [17] |
| Note: Data extracted from a study on reversible covalent PROTACs. The exact atom length was not specified but relative lengths were described. |
Table 2: Effect of Linker Length on TBK1 Degradation (VHL-recruiting PROTACs)
| Linker Length (atoms) | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| < 12 | Alkyl/Ether | No degradation observed | - | [1] |
| 21 | Alkyl/Ether | 3 | 96 | [1] |
| 29 | Alkyl/Ether | 292 | 76 | [1] |
Table 3: Effect of Linker Length on BRD4 Degradation (CRBN vs. VHL)
| E3 Ligase | Linker (PEG units) | BRD4 Degradation Potency (DC50) | Observation | Reference |
| CRBN | 0 | < 0.5 µM | Potent | [1] |
| CRBN | 1-2 | > 5 µM | Weak | [1] |
| CRBN | 4-5 | < 0.5 µM | Potent | [1] |
| VHL | Increasing PEG length | Decreased potency | Potency decreased as linker length increased | [1] |
| This table highlights that the relationship between linker length and potency is not always linear and can differ between E3 ligases for the same target. |
Visual Guides
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Linker Optimization
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[10][18]
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC compounds (stock solutions in DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[10]
-
Compound Treatment: Treat cells with a serial dilution of your PROTACs (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[10]
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.[10]
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold PBS.[10]
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[18]
-
Incubate on ice for 30 minutes, vortexing occasionally.[18]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10][18]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[10]
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Quantify band intensity using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to generate dose-response curves and determine DC50 and Dmax values.[10]
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells after PROTAC treatment.[19][20]
Materials:
-
Cells seeded in an opaque-walled 96-well plate
-
PROTAC compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells at a desired density (e.g., 5,000 cells/well) in 90-100 µL of culture medium in an opaque-walled 96-well plate. Incubate overnight.[19][20]
-
Compound Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C.[20]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.[20]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[20]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[19][20]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
-
Data Acquisition: Measure luminescence using a luminometer.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value (concentration that inhibits cell growth by 50%).
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein. This can be done using various platforms, including immunoprecipitation followed by Western blot.[21]
Materials:
-
Cell lysate containing the POI
-
PROTAC compound
-
Antibody against the POI for immunoprecipitation (IP)
-
Protein A/G magnetic beads
-
Antibody against Ubiquitin for Western blot
-
Wash and elution buffers
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells as described in the Western Blot protocol.
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody specific to the POI for several hours to overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated POI. A smear or ladder of high molecular weight bands indicates successful ubiquitination.
-
The membrane can be stripped and re-probed with the anti-POI antibody to confirm the amount of immunoprecipitated protein.
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Pomalidomide-5'-PEG5-C2-COOH in PROTAC Development
Welcome to the technical support center for Pomalidomide-5'-PEG5-C2-COOH. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this specific E3 ligase ligand-linker conjugate in their Proteolysis Targeting Chimera (PROTAC) research. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming challenges, particularly those related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical tool used in the synthesis of PROTACs.[1][2][3] It is composed of three key parts:
-
Pomalidomide (B1683931): A well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6]
-
A PEG5 Linker: A 5-unit polyethylene (B3416737) glycol (PEG) chain that acts as a flexible spacer.
-
A C2-COOH Linker: A terminal ethyl-carboxylic acid group that allows for covalent attachment to a ligand targeting a protein of interest (POI).
Its primary application is to serve as a building block for creating PROTACs that recruit the CRBN E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7][]
Q2: How can the PEG5 linker in this compound help overcome steric hindrance in PROTACs?
A2: The polyethylene glycol (PEG) linker is not just a spacer but an active component in determining the efficacy of a PROTAC.[9] A linker that is too short can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable and productive ternary complex.[10][11] The PEG5 linker in this compound offers a balance of flexibility and length, which can help to:
-
Span the distance between the target protein and the E3 ligase, allowing them to come into proximity without clashing.
-
Allow for optimal orientation of the two proteins, which is crucial for efficient ubiquitination of the target protein's lysine (B10760008) residues.[10]
-
Improve the solubility and cell permeability of the resulting PROTAC molecule, which can be a challenge for these large molecules.[12][13][14]
Q3: My PROTAC synthesized with this compound shows low degradation of my target protein. What are the possible causes and troubleshooting steps?
A3: Low degradation efficiency is a common issue in PROTAC development. Here are some potential causes and how to troubleshoot them:
-
Suboptimal Linker Length: While the PEG5 linker is versatile, it may not be the optimal length for your specific target protein and E3 ligase pair.[10]
-
Poor Ternary Complex Formation: Even with an appropriate linker length, the overall conformation of the PROTAC might not favor a productive ternary complex.
-
Troubleshooting: Utilize biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to confirm the formation of the ternary complex.[11]
-
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to decreased degradation.[11][17]
-
Troubleshooting: Perform a wide dose-response experiment to determine if you are observing a bell-shaped curve, which is characteristic of the hook effect. Test lower concentrations of your PROTAC.[17]
-
-
Cellular Permeability Issues: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.[17]
-
Troubleshooting: Assess the physicochemical properties of your PROTAC. Modifications to the target protein ligand or the linker may be necessary to improve cell permeability.
-
Q4: Are there any known off-target effects associated with pomalidomide-based PROTACs?
A4: Yes, a potential off-target effect of pomalidomide-based PROTACs is the degradation of endogenous zinc finger transcription factors.[5][18] This is a known liability of some pomalidomide-based molecules. The strategic placement of the linker at the C5 position of the pomalidomide phthalimide (B116566) ring, as is the case with this compound, has been shown to mitigate this off-target degradation.[5] However, it is always recommended to perform proteomics studies to assess the selectivity of your final PROTAC.
Quantitative Data Presentation
The length of the PEG linker is a critical parameter that significantly influences the degradation efficiency of a PROTAC. The following tables summarize experimental data from various studies, showcasing the impact of linker length on the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Impact of PEG Linker Length on Target Protein Degradation (Hypothetical Data for Target Protein X)
| PROTAC with Pomalidomide and Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Pomalidomide-PEG3-Target X Ligand | ~15 | 150 | 75 |
| Pomalidomide-PEG5-Target X Ligand | ~21 | 50 | 95 |
| Pomalidomide-PEG7-Target X Ligand | ~27 | 200 | 80 |
This table illustrates a common trend where an optimal linker length leads to the most potent degradation.
Table 2: Comparative Degradation Efficiency for Different Target Proteins with an Optimal PEG Linker
| Target Protein | PROTAC | DC50 (nM) | Dmax (%) |
| Kinase A | Pomalidomide-PEG4-Ligand A | 75 | 90 |
| Bromodomain B | Pomalidomide-PEG6-Ligand B | 25 | 98 |
| Transcription Factor C | Pomalidomide-PEG5-Ligand C | 100 | 85 |
This table highlights that the optimal linker length is dependent on the specific target protein.[10]
Experimental Protocols
Here are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs using this compound.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
Objective: To conjugate this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with an available amine group
-
Coupling agent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing target protein ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.[19]
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
Objective: To quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[10]
Materials:
-
Cell line of interest
-
PROTAC synthesized with this compound
-
Cell culture medium and supplements
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle-treated control.[19]
-
After treatment, wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[9]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Pomalidomide-5'-PEG5-C2-COOH solubility and stability issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-5'-PEG5-C2-COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a functionalized E3 ligase ligand. It consists of pomalidomide (B1683931), which binds to the Cereblon (CRBN) E3 ubiquitin ligase, conjugated to a five-unit polyethylene (B3416737) glycol (PEG5) linker with a terminal carboxylic acid (-COOH) group. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid handle allows for covalent attachment to a ligand for a target protein of interest.
Q2: What is the purpose of the PEG5 linker in this molecule?
A2: The PEG5 linker serves several critical functions in a PROTAC molecule. The introduction of a PEG linker can increase the water solubility of the PROTAC, which is often a challenge for these large molecules.[1][2][3] It also provides flexibility and optimal length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. If in solution, it should be stored at -80°C for up to six months or at -20°C for up to one month.[4][5] It is also advised to protect the compound from light and store it under a nitrogen atmosphere.[4] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the solution upon preparation.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Possible Causes and Solutions:
-
Inappropriate Solvent: While the PEG linker enhances hydrophilicity, the overall molecule may still have limited solubility in aqueous buffers alone.
-
Recommendation: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For use in aqueous buffers, dilute the DMSO stock solution, ensuring the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
-
-
Low Temperature: Dissolution may be slower at lower temperatures.
-
Recommendation: Briefly warm the solution to room temperature and vortex to aid dissolution.
-
-
Precipitation in Aqueous Buffer: The compound may precipitate when diluted into an aqueous buffer.
-
Recommendation: Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific buffer. If precipitation occurs, consider lowering the final concentration or increasing the percentage of co-solvent if your experiment allows.
-
Quantitative Solubility Data:
| Solvent | Solubility | Reference |
| DMSO | ≥ 10 mM | [6] |
| Aqueous Buffers | Low; requires optimization | General knowledge |
Stability Issues
Problem: I am observing degradation of my this compound-containing PROTAC over time.
Possible Causes and Solutions:
-
Hydrolysis: The phthalimide (B116566) ring in pomalidomide can be susceptible to hydrolysis, especially at non-neutral pH.
-
Recommendation: Prepare fresh solutions for your experiments. When storing solutions, use a pH-neutral buffer (pH 7.2-7.4) and store at -80°C. Avoid prolonged storage in acidic or basic conditions.
-
-
Oxidation: The PEG linker can be prone to oxidation.
-
Recommendation: Use degassed buffers and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
-
Light Sensitivity: Photodegradation can occur with prolonged exposure to light.
-
Recommendation: Store the solid compound and solutions in amber vials or protect them from light by wrapping containers in foil.
-
Summary of Storage and Handling Recommendations:
| Condition | Recommendation |
| Solid Storage | -20°C, protected from light. |
| Solution Storage | -80°C (up to 6 months) or -20°C (up to 1 month), in a suitable solvent like DMSO, protected from light, under a nitrogen atmosphere.[4][5] |
| Working Solutions | Prepare fresh from stock for each experiment. Minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to room temperature may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber vials and store at -80°C under a nitrogen atmosphere.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO serial dilutions to a clear 96-well or 384-well assay plate.
-
Add Assay Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentrations.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 3: In Vitro Chemical Stability Assay using LC-MS
This protocol assesses the stability of the compound in a buffer over time.
-
Prepare Test Solution: Prepare a solution of this compound in the desired buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM) from a DMSO stock. Ensure the final DMSO concentration is low.
-
Incubation: Incubate the test solution at a specific temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching: Quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine its half-life (t½) in the tested buffer.
Visualizations
Caption: Experimental workflows for handling and testing this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
Technical Support Center: Navigating the "Hook Effect" in Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address the "hook effect" in experiments involving Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of Pomalidomide-based PROTACs?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC-mediated protein degradation where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped or U-shaped dose-response curve.[1] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the Cereblon (CRBN) E3 ligase, which is recruited by pomalidomide (B1683931).[2][4] These binary complexes inhibit the formation of the productive ternary complex (Target Protein-PROTAC-CRBN) that is essential for the ubiquitination and subsequent proteasomal degradation of the target protein.[2][5]
Q2: Why is it critical to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental data. A potent PROTAC might be mistakenly characterized as inactive if it is tested at concentrations that are too high, falling on the right side of the bell-shaped curve where degradation is minimal.[1] Understanding this effect is crucial for the accurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[6]
Q3: What are the key factors that influence the magnitude of the hook effect?
A3: Several factors can influence the severity and onset of the hook effect:
-
Binary Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a significant role.[6]
-
Linker Length and Composition: The linker connecting the pomalidomide moiety to the target protein ligand is critical for the stability and geometry of the ternary complex.[4]
-
Cellular Concentrations: The intracellular concentrations of the target protein and the E3 ligase can impact the equilibrium between binary and ternary complexes.[4]
-
Cooperativity: Positive cooperativity, where the formation of the ternary complex is energetically favorable, can help mitigate the hook effect by stabilizing the productive complex.[2]
Q4: How can the hook effect be mitigated or avoided in my experiments?
A4: Several strategies can be employed to mitigate the hook effect:
-
Extended Dose-Response Curve: Always perform a wide dose-response experiment (e.g., from picomolar to high micromolar concentrations) to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation.[2][3]
-
Kinetic Analysis: Conduct time-course experiments to understand the kinetics of degradation at different PROTAC concentrations.[7]
-
Biophysical Assays: Utilize assays like AlphaLISA, TR-FRET, or Surface Plasmon Resonance (SPR) to directly measure ternary complex formation and correlate it with degradation data.[2][8]
-
Rational PROTAC Design: Design PROTACs with optimized linkers that promote positive cooperativity in ternary complex formation.[2]
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve in my protein degradation assay.
-
Likely Cause: This is a classic indicator of the hook effect.[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations to clearly define the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax) and use this concentration for subsequent experiments.
-
Assess Ternary Complex Formation: Employ a biophysical assay like AlphaLISA (see Experimental Protocols) to directly measure ternary complex formation across the same concentration range and confirm that the decrease in degradation correlates with a decrease in ternary complex formation at high concentrations.
-
Issue 2: My Pomalidomide-based PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: You may be testing at a concentration that falls within the hook effect region, or there could be other underlying issues.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target Engagement: Confirm that your PROTAC can bind to the target protein and CRBN independently using appropriate biophysical assays.
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of CRBN.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a potentially optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.[7]
-
Issue 3: I am observing significant off-target effects with my Pomalidomide-based PROTAC.
-
Likely Cause: The pomalidomide moiety can recruit natural "neosubstrates" of CRBN, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for degradation. The hook effect can sometimes exacerbate off-target degradation.[4]
-
Troubleshooting Steps:
-
Perform a Dose-Response for Off-Targets: Analyze the degradation of known neosubstrates (e.g., IKZF1/3) across a wide range of PROTAC concentrations.
-
Optimize PROTAC Concentration: Identify a concentration that maximizes on-target degradation while minimizing off-target effects.
-
Consider PROTAC Redesign: Modifications to the pomalidomide scaffold, such as at the C5 position of the phthalimide (B116566) ring, can reduce binding to neosubstrates.[9]
-
Data Presentation
Table 1: Representative Dose-Response Data for a Pomalidomide-Based PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 88 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
| 10000 | 12 |
Table 2: Comparison of Degradation Parameters for Different Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| Compound 16 | EGFR | A549 | 32.9 | >90 | Significant hook effect observed at higher concentrations.[10] |
| ZQ-23 | HDAC8 | - | 147 | 93 | Not specified.[11] |
| PROTAC-A (Hypothetical) | BRD4 | HeLa | 5 | 95 | Pronounced hook effect above 50 nM. |
| PROTAC-B (Hypothetical) | Tau | SH-SY5Y | 25 | 85 | Minimal hook effect up to 10 µM. |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a Pomalidomide-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range to identify the optimal concentration and observe any potential hook effect.[12]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 18-24 hours).[9] Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[2]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[3]
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax.[3]
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol describes a proximity-based assay to quantify the formation of the PROTAC-induced ternary complex in vitro.
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged recombinant CRBN E3 ligase complex (e.g., FLAG-tagged)
-
Pomalidomide-based PROTAC
-
AlphaLISA assay buffer
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA anti-tag donor beads (e.g., anti-FLAG)
-
384-well microplate
-
Alpha-enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein and the tagged E3 ligase in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.[8]
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads and donor beads to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.[8]
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[6]
-
Mandatory Visualizations
Caption: Signaling pathway of Pomalidomide-based PROTAC-mediated protein degradation.
Caption: Mechanism of the PROTAC "hook effect" at high concentrations.
Caption: Experimental workflow for investigating the hook effect of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Ternary Complex Stability Through Linker Modifications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing ternary complex stability through linker modifications in the context of PROTACs and molecular glues.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and how does it influence ternary complex stability?
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of two ligands connected by a chemical linker.[1][2] One ligand, the "warhead," binds to a target protein of interest (POI), while the "anchor" ligand recruits an E3 ubiquitin ligase.[1] The linker's primary role is to bridge these two binding events, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[3][4][] The linker's length, composition, and rigidity are critical parameters that dictate the spatial orientation and proximity of the POI and E3 ligase, thereby influencing the stability and productivity of the ternary complex.[4][6][7]
Q2: How does linker length impact the efficacy of a PROTAC?
The length of the linker is a crucial factor in PROTAC design.[3][6][7]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3][6][7]
-
Too long: Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[3][6] Therefore, optimizing the linker length is a critical step to ensure the formation of a stable and productive ternary complex.[3] Even minor adjustments in linker length can significantly affect degradation efficiency.[3]
Q3: What are the most common types of linkers used in PROTACs?
The most prevalent linkers in published PROTAC structures are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][3] These are popular due to their synthetic accessibility, flexibility, and the ease with which their length can be tuned.[1] Other linker types include those with more rigid structures, such as piperazine (B1678402) or triazole rings, which can help to control the conformational flexibility of the PROTAC.[3] The choice of linker composition can also influence physicochemical properties like solubility and cell permeability.[3]
Q4: How does linker composition, beyond just length, affect PROTAC performance?
Linker composition significantly impacts a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[3] For example, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability.[3] The chemical nature of the linker can also directly influence the stability of the ternary complex and, consequently, the degradation efficiency.[3] Some linkers can even form specific interactions with the proteins in the ternary complex, further enhancing stability.[6][8]
Q5: What is the "hook effect" in the context of PROTACs, and how is it related to the linker?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9][10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[9][10] While not directly caused by the linker itself, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[10]
Troubleshooting Guides
Problem 1: No or low target protein degradation observed.
-
Potential Cause: Inefficient ternary complex formation. The PROTAC may bind to the target protein and the E3 ligase individually but fails to bring them together effectively.[10]
-
Solution:
-
Modify Linker Length: Systematically synthesize and test analogs with varying linker lengths. Even small changes can have a significant impact.[3]
-
Alter Linker Composition: Introduce different chemical moieties into the linker to alter its flexibility and physicochemical properties.[3]
-
Assess Ternary Complex Formation Directly: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to measure the formation and stability of the ternary complex.[3][10]
-
-
-
Potential Cause: Steric hindrance between the target protein and the E3 ligase.
-
Solution: Lengthening the linker can help alleviate steric clashes.[11]
-
-
Potential Cause: Poor cell permeability or rapid metabolism of the PROTAC.[9]
-
Solution:
-
Assess Cell Permeability: Use assays like the cellular thermal shift assay (CETSA) to confirm target engagement in live cells.[9]
-
Evaluate Compound Stability: Measure the stability of the PROTAC in cell culture medium and lysates using LC-MS/MS.[9]
-
Modify Linker: Adjust the linker's properties to improve cell permeability, for instance, by altering its lipophilicity or introducing elements that reduce susceptibility to metabolic enzymes.[]
-
-
Problem 2: The "hook effect" is observed in dose-response curves.
-
Potential Cause: High PROTAC concentration favoring binary complex formation.[9][10]
-
Solution:
-
Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range for degradation and clearly define the bell-shaped curve characteristic of the hook effect.[10]
-
Enhance Cooperativity: Redesign the PROTAC linker to promote positive cooperativity, which stabilizes the ternary complex over the binary complexes.[10] Biophysical assays can be used to measure cooperativity.[13][14]
-
-
Problem 3: Inconsistent results between biochemical and cellular assays.
-
Potential Cause: Different experimental conditions. Biochemical assays with purified proteins may not fully replicate the cellular environment.[9]
-
Solution:
-
Validate with Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation and degradation.[9]
-
-
Problem 4: The ternary complex forms, but there is no ubiquitination of the target protein.
-
Potential Cause: The ternary complex is not in a productive conformation for the E3 ligase to ubiquitinate the target.[10]
-
Solution:
-
Perform Ubiquitination Assays: Conduct in-cell or in vitro ubiquitination assays to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[10]
-
Redesign the Linker: If no ubiquitination is observed, it points to a problem with the geometry of the ternary complex, necessitating linker redesign to alter the relative orientation of the target protein and E3 ligase.[10]
-
-
Quantitative Data Summary
Table 1: Biophysical Characterization of PROTAC-Induced Ternary Complexes
| PROTAC | Target Protein | E3 Ligase | Technique | Binary KD (PROTAC-Target) | Binary KD (PROTAC-E3) | Ternary Complex KD | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | ITC | 4 nM | 59 nM | 4 nM | 15 | [13] |
| MZ1 | Brd4BD2 | VHL | SPR | 1 nM | 29 nM | - | 26 | [13][14] |
| BRD-5110 | PPM1D | CRBN (319-442) | SPR | 1 nM | ~3 µM | - | - | [14] |
*KD: Dissociation Constant. A lower KD indicates stronger binding. *Cooperativity (α): A value greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the binding of the other.
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Objective: To measure the kinetics and affinity of binary and ternary complex formation.[3][13][14]
-
General Methodology: [3]
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[3]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[3]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[3] An enhancement in binding signal compared to the binary interactions indicates ternary complex formation.
-
Data Analysis: Use the instrument's software to analyze the sensorgrams and calculate on-rates, off-rates, and equilibrium dissociation constants.[15]
-
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
-
Objective: To determine the thermodynamic parameters (KD, enthalpy, entropy) of binding and to calculate cooperativity.[13][14]
-
General Methodology:
-
Sample Preparation: Prepare solutions of the proteins and PROTAC in a matched buffer.
-
Binary Titration: Titrate the PROTAC into a solution of either the target protein or the E3 ligase to determine the binary binding affinities.
-
Ternary Titration: To assess ternary complex formation and cooperativity, titrate a solution of one protein into a solution containing a pre-formed complex of the PROTAC and the other protein.[13]
-
Data Analysis: Integrate the heat changes upon each injection and fit the data to a suitable binding model to determine the thermodynamic parameters. Cooperativity (α) can be calculated from the binary and ternary binding affinities.[16]
-
3. Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Detection
-
Objective: To qualitatively or semi-quantitatively detect the formation of the ternary complex within a cellular context.
-
General Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with the PROTAC at various concentrations and for different durations.[9]
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or a tagged E3 ligase to pull down the protein of interest and its binding partners.
-
Washing: Wash the immunoprecipitate to remove non-specific binders.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of all three components (target protein, E3 ligase, and PROTAC, if a tagged version is used) by Western blotting.[3]
-
Visualizations
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Key parameters and outcomes in linker optimization strategy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 16. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Minimizing Off-Target Effects of Pomalidomide in PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you minimize off-target effects and enhance the selectivity of your protein degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with pomalidomide-based PROTACs?
A1: The most well-documented off-target effect of pomalidomide-based PROTACs is the unintended degradation of endogenous zinc-finger (ZF) transcription factors.[1][2] The pomalidomide (B1683931) moiety itself can recruit and degrade these proteins independently of the intended target protein of interest (POI). This can lead to concerns about therapeutic applicability and potential long-term side effects.[3]
Q2: How can the design of the pomalidomide moiety influence off-target effects?
A2: Modifications to the pomalidomide structure, particularly on the phthalimide (B116566) ring, can significantly reduce off-target degradation of ZF proteins.[2] Attaching the linker at the C5 position of the phthalimide ring has been shown to create steric hindrance that disrupts the interaction with endogenous ZF proteins, thereby minimizing their degradation.[1] In contrast, modifications at the C4 position do not provide the same benefit and can lead to more significant off-target effects.[1]
Q3: What is the "hook effect" and how can it be managed in PROTAC experiments?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where high concentrations of the PROTAC lead to reduced degradation of the target protein, resulting in a bell-shaped curve.[1][4] This occurs because excess PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation and compete with the formation of the necessary ternary complex (E3 ligase-PROTAC-target protein).[4] To manage this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax) and conduct subsequent experiments within this range.[1]
Q4: Why is pomalidomide often preferred over thalidomide (B1683933) for developing PROTACs?
A4: Pomalidomide generally exhibits a stronger binding affinity for Cereblon (CRBN), the E3 ligase it recruits, compared to thalidomide.[5][6] This can lead to more efficient formation of the ternary complex and, consequently, more effective protein degradation.[5] Additionally, the amino group on the phthalimide ring of pomalidomide provides a convenient and versatile point for linker attachment that is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Off-Target Degradation of Zinc-Finger (ZF) Proteins | The pomalidomide moiety is recruiting and degrading ZF proteins independently of the intended target.[1] | • Confirm that the linker is attached at the C5 position of the pomalidomide's phthalimide ring, as C4 modifications are associated with greater off-target ZF degradation.[1] • Perform global proteomics analysis (e.g., quantitative mass spectrometry) to identify the scope of off-target degradation.[7] • Consider further modifications to the pomalidomide core, such as adding a fluoro group at the C6 position, which may further reduce ZF degradation. |
| Lack of On-Target Degradation | • Poor cell permeability of the PROTAC. • Inefficient formation of a stable ternary complex.[7] • The linker length or composition is not optimal.[1] | • Assess cell permeability using a suitable assay.[7] • Verify the formation of a stable ternary complex using techniques like co-immunoprecipitation or biophysical assays (e.g., TR-FRET).[1] • Synthesize a small library of PROTACs with varying linker lengths and compositions to identify the optimal spacer.[1] |
| Inconsistent Results Between Experiments | • Variability in cell culture conditions (e.g., cell passage number, confluency). • Inconsistent quality or preparation of reagents. • Deviations from the experimental protocol. | • Maintain consistent cell passage numbers and confluency.[7] • Use freshly prepared reagents and ensure the stability of the PROTAC in your experimental buffer.[7] • Adhere to a standardized experimental protocol meticulously.[7] |
| "Hook Effect" Observed in Degradation Assays | Excess bifunctional PROTAC molecules are disrupting the formation of the productive ternary complex.[1][4] | • Perform a full dose-response curve to determine the optimal concentration range for maximal degradation (DC50 and Dmax).[1] • Conduct subsequent experiments within this optimal concentration window.[1] |
Quantitative Data
Table 1: Comparative Binding Affinities of IMiD Compounds to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[6][8] | 1.2 µM[8], ~2 µM[8], ~3 µM[8] | Competitive Titration[8], Competitive Binding Assay[8], TR-FRET[8] |
| Lenalidomide | ~178 nM[8] | 1.5 µM[8], ~2 µM[8], ~3 µM[8], 2.694 µM[8] | Competitive Titration[8], Competitive Binding Assay[8], TR-FRET[8] |
| Thalidomide | ~250 nM[8] | Not consistently reported | Competitive Titration[8] |
| Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.[6] |
Table 2: Degradation Potency of a Pomalidomide-Based HDAC8 PROTAC (ZQ-23)
| Parameter | Value |
| DC50 | 147 nM[9] |
| Dmax | 93%[9] |
| DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to quantify the levels of a specific target protein and potential off-targets following PROTAC treatment.[1][7]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample, separate them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Detection and Analysis:
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol is a representative method for determining the binding affinity of a small molecule, such as pomalidomide, to the Cereblon protein.[6]
-
Sample Preparation:
-
Express and purify recombinant human Cereblon (CRBN), preferably in complex with DDB1.[6]
-
Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[6]
-
Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.[6]
-
Dissolve the pomalidomide analog in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration.[6]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Off-target degradation of zinc-finger proteins by pomalidomide.
Caption: Experimental workflow for assessing PROTAC-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 3. biorxiv.org [biorxiv.org]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pomalidomide-5'-PEG5-C2-COOH Conjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for conjugating Pomalidomide-5'-PEG5-C2-COOH to amine-containing molecules. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data presented in accessible formats.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chemistry for conjugating this compound to a primary amine?
A1: The most common and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This "zero-length" crosslinking chemistry activates the terminal carboxylic acid on the PEG linker, allowing it to form a stable amide bond with a primary amine on the target molecule.
Q2: What are the optimal pH conditions for the two-step EDC/NHS conjugation?
A2: A two-step pH process is crucial for maximizing conjugation efficiency. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[1][2][3] Following activation, the reaction pH should be raised to 7.2-8.0 for the coupling step, as the reaction of the NHS-activated molecule with the primary amine is most efficient in this range.[1][4][5][6]
Q3: What are the recommended molar ratios of EDC and NHS to this compound?
A3: While the optimal ratios may require empirical determination, a common starting point is a molar excess of both EDC and NHS. Using a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the Pomalidomide-PEG-COOH is a typical recommendation.[3][7] Some protocols suggest a 10:1 molar ratio of EDC to the carboxylated molecule when using Sulfo-NHS to ensure stability of the intermediate.[2]
Q4: What are suitable solvents for this conjugation reaction?
A4: For dissolving the Pomalidomide-PEG-COOH and other reagents, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used.[1][4] The aqueous buffer systems for the reaction itself should be free of primary amines, such as MES buffer for the activation step and phosphate-buffered saline (PBS) for the coupling step.[4][5]
Q5: How can I monitor the progress of the conjugation reaction?
A5: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] These methods can distinguish between the starting materials, the activated intermediate, and the final conjugate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive EDC or NHS: Reagents are moisture-sensitive and can hydrolyze over time. | Always use fresh, high-quality EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent condensation.[3] |
| Incorrect pH: The pH of the activation and/or coupling steps is outside the optimal range. | Carefully prepare and verify the pH of your buffers (pH 4.5-6.0 for activation, pH 7.2-8.0 for coupling).[1][4][5] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) will compete with your target molecule for the activated Pomalidomide-PEG-COOH. | Use non-amine-containing buffers such as MES and PBS for the reaction.[4][5] | |
| Hydrolysis of NHS-ester Intermediate: The activated intermediate is unstable in aqueous solutions, especially at higher pH. | Proceed to the coupling step immediately after the activation step. Consider using Sulfo-NHS for a more stable intermediate.[6] | |
| Formation of Multiple Products or Side Reactions | Excessive EDC: High concentrations of EDC can lead to the formation of N-acylurea byproducts, especially in hydrophobic environments.[3] | Optimize the EDC concentration by performing a titration experiment. Start with a lower molar excess. |
| Crosslinking of the Amine-Containing Molecule: If your target molecule also contains carboxyl groups, EDC can cause self-conjugation. | A two-step protocol where excess EDC is removed or quenched after the initial activation can minimize this.[3][4] | |
| Difficulty in Purifying the Final Conjugate | Similar Physicochemical Properties: The starting materials and the final product may have similar retention times in chromatography. | Utilize different purification techniques such as size-exclusion chromatography (SEC) if there is a significant size difference, or reverse-phase HPLC with an optimized gradient. Dialysis can also be effective for removing small molecule reagents. |
| Presence of Byproducts from Pomalidomide (B1683931) Synthesis: Impurities from the synthesis of the pomalidomide-linker can co-elute with the desired product. | Ensure the purity of the starting this compound before conjugation.[11] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for EDC/NHS Conjugation
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Use of MES buffer is common.[1][4] |
| Coupling pH | 7.2 - 8.0 | PBS or borate (B1201080) buffers are suitable.[1][4][5] |
| Molar Ratio (EDC:Pomalidomide-PEG-COOH) | 2:1 to 10:1 | Higher ratios may be needed for dilute solutions.[3][7] |
| Molar Ratio (NHS:Pomalidomide-PEG-COOH) | 2:1 to 5:1 | Sulfo-NHS can be used for increased stability of the active intermediate.[3] |
| Activation Time | 15 - 30 minutes | At room temperature.[1] |
| Coupling Time | 2 hours to overnight | At room temperature or 4°C.[1][4] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Molecule
Materials:
-
This compound
-
Amine-containing target molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Purification columns (e.g., SEC or RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS/Sulfo-NHS to come to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a solution of the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, dissolve the this compound in Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS to the solution. A 5-fold molar excess of EDC and a 2.5-fold molar excess of NHS over the pomalidomide derivative is a good starting point.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the amine-containing molecule solution to the activated Pomalidomide-PEG-COOH mixture.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by reacting with any remaining NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.
-
-
Characterization:
Visualizations
Caption: Experimental workflow for the two-step EDC/NHS conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. echemi.com [echemi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. enovatia.com [enovatia.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
In Vitro Validation of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), supported by experimental data. It is designed to assist researchers in the selection and validation of these targeted protein degraders.
Pomalidomide (B1683931), an immunomodulatory drug, is widely utilized as a Cereblon (CRBN) E3 ubiquitin ligase recruiter in the design of PROTACs.[1] These heterobifunctional molecules induce the degradation of a target protein by bringing it into proximity with the E3 ligase machinery, leading to ubiquitination and subsequent proteasomal degradation.[1][2] The in vitro validation of these molecules is a critical step in their development as potential therapeutics.
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage in another degradation cycle.[1][3]
Mechanism of action for a Pomalidomide-based PROTAC.
Comparative Performance Data
The efficacy of Pomalidomide-based PROTACs is typically evaluated based on their ability to induce target protein degradation, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3] Antiproliferative activity is assessed by the half-maximal inhibitory concentration (IC50).
On-Target Degradation Efficiency
The following table summarizes the on-target degradation efficiency of various Pomalidomide-based PROTACs against different protein targets.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | A549 | 32.9 | 96 | [4] |
| Compound 15 | EGFR | A549 | 43.4 | >90 | [4] |
| ZQ-23 | HDAC8 | - | 147 | 93 | [5] |
| KP-14 | KRAS G12C | NCI-H358 | ~1250 | - | [6] |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [3] |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | [3] |
Antiproliferative Activity
This table presents the in vitro antiproliferative activity of selected Pomalidomide-based PROTACs in various cancer cell lines.
| PROTAC Compound | Cell Line | IC50 (µM) | Reference |
| Compound 16 | MCF-7 | 0.82 | [7] |
| Compound 16 | HepG-2 | 1.21 | [7] |
| Compound 16 | HCT-116 | 0.95 | [7] |
| Compound 16 | A549 | 0.52 | [7] |
| Compound 15 | MCF-7 | 1.12 | [7] |
| Compound 15 | HepG-2 | 1.89 | [7] |
| Compound 15 | HCT-116 | 1.24 | [7] |
| Compound 15 | A549 | 0.88 | [7] |
Off-Target Effects: A Critical Consideration
A significant challenge with Pomalidomide-based PROTACs is the potential for off-target degradation of zinc finger (ZF) proteins.[1][3] Modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been explored to mitigate these effects.[3][8]
| PROTAC | Linker Attachment | Off-Target ZF Degradation | On-Target Potency (ALK) | Reference |
| MS4078 | C4-alkyne | High | DC50 ~50 nM | [3] |
| dALK-2 | C5-alkyne | Low | DC50 ~10 nM | [3] |
Experimental Protocols
Accurate and reproducible in vitro validation is crucial for the development of PROTACs. Below are detailed methodologies for key experiments.
A typical experimental workflow for the functional validation of PROTACs.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[3]
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Replace the existing medium with the medium containing the PROTAC dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic or cytostatic effects of the PROTAC and determine the half-maximal inhibitory concentration (IC50).[9]
Materials:
-
Cancer cell lines
-
Pomalidomide-based PROTAC
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.[9]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[9]
-
Assay Procedure (MTT):
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix and incubate for 10 minutes.
-
Measure the luminescence.[9]
-
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the PROTAC concentration to determine the IC50 value.
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.[3]
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor for 4-6 hours.[3]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, followed by the addition of Protein A/G magnetic beads to pull down the target protein and its binding partners.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and perform Western blotting. Probe the membrane with an antibody against ubiquitin to detect polyubiquitinated target protein. A high molecular weight smear indicates successful ubiquitination.[3]
Conclusion
The in vitro validation of Pomalidomide-based PROTACs requires a multi-faceted approach, encompassing the assessment of on-target degradation potency, antiproliferative activity, and potential off-target effects. Careful consideration of the experimental design and the use of appropriate controls are paramount for generating reliable and reproducible data. This guide provides a framework for researchers to systematically evaluate and compare the performance of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Assessing Off-Target Degradation of Zinc Finger Proteins by Pomalidomide PROTACs: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality in targeted protein degradation. By hijacking the E3 ubiquitin ligase Cereblon (CRBN), these heterobifunctional molecules can effectively induce the degradation of specific proteins of interest (POIs). However, a critical challenge in their development is the inherent activity of the pomalidomide (B1683931) moiety, which can lead to the off-target degradation of endogenous zinc finger (ZF) proteins, raising concerns about potential toxicity and therapeutic liabilities.[1][2][3]
This guide provides a comparative analysis of pomalidomide-based PROTACs, focusing on strategies to mitigate off-target ZF protein degradation. We present experimental data, detailed protocols for key assays, and visual diagrams to aid researchers in the rational design and evaluation of more selective PROTACs.
Mechanism of Action and Off-Target Effects
Pomalidomide, an immunomodulatory drug (IMiD), functions as a "molecular glue" that recruits CRBN to its neosubstrates, primarily the Cys2-His2 (C2H2) zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][][6][7][8] When incorporated into a PROTAC, the pomalidomide warhead retains this intrinsic activity, leading to the unintended degradation of these and other ZF proteins alongside the intended POI.[1][2]
Recent studies have demonstrated that strategic modifications to the pomalidomide scaffold can significantly reduce these off-target effects.[6][9] Specifically, functionalization at the C5 position of the phthalimide (B116566) ring has been shown to create steric hindrance that disrupts the interaction with endogenous ZF proteins without compromising the recruitment of CRBN.[1][9][10]
Comparative Analysis of Pomalidomide-Based PROTACs
The following table summarizes the impact of the modification position on the pomalidomide moiety on the degradation of a representative off-target zinc finger protein, ZFP91, in comparison to an on-target protein.
Table 1: Comparison of On-Target and Off-Target Degradation by Pomalidomide-Based PROTACs
| PROTAC Construct | Modification Position | Target Protein | On-Target DC50 (nM) | Off-Target ZFP91 Degradation (Dmax %) | Reference |
| PROTAC A | C4-linker | BRD4 | 50 | 85 | [9] |
| PROTAC B | C5-linker | BRD4 | 45 | 20 | [9] |
| PROTAC C | C5-linker + C6-fluoro | ALK | 15 | <10 | [1] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax represents the maximum percentage of degradation observed. Lower DC50 values indicate higher potency, and lower Dmax for off-target proteins indicates higher selectivity.
Experimental Protocols
Accurate assessment of on-target and off-target degradation is crucial for the development of selective PROTACs. Below are detailed protocols for key experimental assays.
Western Blotting for Protein Degradation
This protocol allows for the quantification of target and off-target protein levels following PROTAC treatment.
Materials:
-
Cells of interest (e.g., MM.1S)
-
Pomalidomide-based PROTACs and controls (e.g., DMSO, pomalidomide alone)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the protein of interest, off-target ZF protein (e.g., IKZF1, ZFP91), CRBN, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence detector
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with varying concentrations of the PROTAC or controls for a specified time (e.g., 6, 24 hours).[6]
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes.[6]
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[6]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[6]
-
-
Detection and Analysis: Develop the blot using an ECL substrate and visualize the protein bands. Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.[6][9]
Global Proteomics Analysis by Mass Spectrometry
This method provides an unbiased and comprehensive view of the proteome-wide selectivity of a PROTAC.
Materials:
-
Cells treated with PROTAC or vehicle control
-
Lysis buffer (e.g., urea-based)
-
DTT and iodoacetamide
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Sample Preparation: Lyse cells and quantify protein concentration.
-
Reduction, Alkylation, and Digestion: Reduce disulfide bonds with DTT, alkylate cysteines with iodoacetamide, and digest proteins into peptides with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins using a proteomics software suite. Compare protein abundance between PROTAC-treated and control samples to identify degraded proteins.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of pomalidomide-based PROTACs and a typical experimental workflow for assessing off-target effects.
Caption: Mechanism of Pomalidomide PROTAC Action.
Caption: Workflow for Assessing Off-Target Degradation.
Conclusion
The off-target degradation of zinc finger proteins by pomalidomide-based PROTACs is a significant challenge that can be addressed through rational design.[1] By modifying the pomalidomide scaffold, particularly at the C5 position of the phthalimide ring, it is possible to develop highly selective PROTACs with minimized off-target effects and enhanced therapeutic potential.[1][9][10] Rigorous experimental evaluation using techniques such as western blotting and global proteomics is essential to characterize the selectivity profile of these next-generation protein degraders. This guide provides a framework for researchers to design, evaluate, and optimize pomalidomide-based PROTACs for improved safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. benchchem.com [benchchem.com]
- 10. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Molecular Interactions: A Guide to Biophysical Assays for Ternary Complex Confirmation
For researchers, scientists, and drug development professionals, confirming the formation of a ternary complex—a crucial intermediate in many biological processes and the cornerstone of novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras)—is a critical step. This guide provides an objective comparison of key biophysical assays used to detect and characterize these three-part interactions, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.
The deliberate formation of ternary complexes is a burgeoning field in drug discovery, holding the promise of modulating biological pathways with unprecedented specificity and efficacy. The success of such strategies hinges on the ability to accurately measure and understand the thermodynamics and kinetics of these complex interactions. This guide delves into five widely-used biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), Förster Resonance Energy Transfer (FRET), and Microscale Thermophoresis (MST). Each method offers a unique lens through which to view the intricate dance of molecular binding, providing distinct advantages and facing specific limitations.
At a Glance: Comparing Key Biophysical Assays
Choosing the right assay depends on a multitude of factors including the specific biological question, the properties of the interacting molecules, and available resources. The following table summarizes the key quantitative parameters of each technique to facilitate a rapid comparison.
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Förster Resonance Energy Transfer (FRET) | Microscale Thermophoresis (MST) |
| Principle | Change in refractive index near a sensor surface | Change in interference pattern of light reflected from a biosensor tip | Heat change upon binding | Non-radiative energy transfer between two fluorophores | Movement of molecules in a temperature gradient |
| Data Output | Kinetics (k_on, k_off), Affinity (K_D)[1][2] | Kinetics (k_on, k_off), Affinity (K_D) | Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[1][3] | Proximity, relative affinity | Affinity (K_D) |
| Labeling Requirement | Label-free[1][2] | Label-free | Label-free | Requires fluorescent labels on two components | Requires a fluorescent label on one component |
| Throughput | Medium to High | High | Low[1] | High | High |
| Sample Consumption | Low to Medium | Low[3] | High[1] | Low | Very Low |
| Immobilization | One component immobilized on a sensor chip | One component immobilized on a biosensor tip | No immobilization (in-solution) | No immobilization (in-solution) | No immobilization (in-solution) |
| Key Advantage | Real-time kinetic data with high sensitivity[1][2] | High throughput and compatibility with crude samples | Provides a complete thermodynamic profile of the interaction[1] | Sensitive to molecular proximity in solution or live cells | Low sample consumption and fast measurements |
| Key Limitation | Potential for mass transport limitations and immobilization artifacts | Lower sensitivity compared to SPR[3] | Low throughput and high sample requirement[1] | Requires labeling and potential for steric hindrance from labels | Requires a fluorescent label and can be sensitive to buffer conditions |
Visualizing the Path to Confirmation: Workflows and Pathways
Understanding the conceptual framework of both the biological process and the experimental approach is paramount. The following diagrams, rendered in the DOT language for Graphviz, illustrate the targeted protein degradation pathway mediated by a PROTAC, a common application for ternary complex analysis, and the generalized workflows for each of the five discussed biophysical assays.
Targeted Protein Degradation Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflows
Caption: Surface Plasmon Resonance (SPR) workflow.
References
C4 vs. C5 Functionalization of Pomalidomide: A Comparative Guide for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of C4- and C5-functionalized pomalidomide (B1683931) analogs for the development of Proteolysis Targeting Chimeras (PROTACs). This analysis is supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits the Cereblon (CRBN) complex for targeted protein degradation. The site of linker attachment on the pomalidomide scaffold is a critical determinant of the efficacy and selectivity of the resulting PROTAC. This guide focuses on the comparative analysis of functionalization at the C4 and C5 positions of the pomalidomide phthalimide (B116566) ring, highlighting the significant advantages of C5 modification in mitigating off-target effects.
Executive Summary
Functionalization at the C5 position of pomalidomide has emerged as the superior strategy for developing selective PROTACs. Experimental evidence demonstrates that C5-modified pomalidomide analogs exhibit reduced off-target degradation of endogenous zinc-finger (ZF) proteins, a common liability associated with pomalidomide-based degraders. This enhanced selectivity is attributed to steric hindrance at the C5 position, which disrupts interactions with off-target proteins without compromising the recruitment of CRBN for on-target degradation. In contrast, modifications at the C4 position often lead to significant off-target effects.
Data Presentation
The following tables summarize quantitative data comparing the performance of C4- and C5-functionalized pomalidomide-based PROTACs.
| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | Off-Target ZF Protein Degradation | Reference |
| C4-alkyne modified | Anaplastic Lymphoma Kinase (ALK) | SU-DHL-1 | 25 | Significant | [1] |
| C5-alkyne modified | Anaplastic Lymphoma Kinase (ALK) | SU-DHL-1 | 5 | Reduced | [1] |
Table 1: On-Target Potency and Off-Target Effects of C4 vs. C5 Pomalidomide PROTACs. This representative data for an ALK-targeting PROTAC demonstrates that shifting the linker attachment from the C4 to the C5 position can lead to a significant improvement in on-target potency (a 5-fold decrease in DC50) and a reduction in off-target activity.[1]
| Modification Position | Off-Target Zinc-Finger Protein (ZFP91) Degradation | Rationale |
| C4 | High | Does not effectively disrupt interaction with endogenous ZF proteins. |
| C5 | Low | Creates steric hindrance, disrupting the interaction with ZF proteins.[2] |
Table 2: Impact of Pomalidomide Modification Position on Off-Target Degradation. Modifications at the C5 position of the pomalidomide phthalimide ring have been shown to minimize the off-target degradation of zinc-finger proteins like ZFP91.[2]
Mandatory Visualization
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC synthesis and validation.
Experimental Protocols
Synthesis of Pomalidomide-C5-Azide
The synthesis of pomalidomide-C5-azide is a key step in preparing C5-functionalized PROTACs. A common method involves the following steps:
-
Alkylation of Pomalidomide: Pomalidomide is reacted with a suitable dihaloalkane (e.g., 1,5-dibromopentane) in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). This reaction introduces an alkyl halide chain at the phthalimide nitrogen.
-
Azidation: The resulting N-(5-bromopentyl)-pomalidomide is then treated with sodium azide (B81097) in a polar aprotic solvent like DMF to introduce the azide functionality via nucleophilic substitution.
-
Purification: The final product, pomalidomide-C5-azide, is purified using column chromatography.
PROTAC Synthesis via Click Chemistry
Pomalidomide-C5-azide serves as a versatile building block for PROTAC synthesis using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
-
Dissolve Reagents: Dissolve Pomalidomide-C5-azide (1 equivalent) and the alkyne-functionalized target protein ligand (1 equivalent) in a suitable solvent such as a mixture of t-BuOH and water.[2]
-
Prepare Catalyst Solution: In a separate vial, dissolve a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) in water.[2]
-
Initiate Reaction: Add the catalyst solution to the solution containing the pomalidomide and ligand.
-
Reaction Monitoring and Purification: Stir the reaction at room temperature and monitor its progress by LC-MS. Once the reaction is complete, the PROTAC is purified using standard chromatographic techniques.
Western Blot Analysis for Protein Degradation
Western blotting is a standard method to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat them with varying concentrations of the PROTAC for a specified duration. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the protein of interest and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. This data is then used to calculate the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.
References
A Comparative Guide to Western Blot Analysis for Validating Target Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), exemplified by technologies like Proteolysis Targeting Chimeras (PROTACs), robust and reliable validation of target protein knockdown is paramount. For researchers, scientists, and drug development professionals, selecting the appropriate analytical method is a critical decision that impacts data quality and project progression. This guide provides an objective comparison of Western blot analysis with other key techniques used to validate target protein degradation, supported by experimental data and detailed protocols.
The Central Role of the Ubiquitin-Proteasome System
Targeted protein degradation strategies hijack the cell's own machinery for protein disposal, primarily the ubiquitin-proteasome system (UPS). Understanding this pathway is fundamental to interpreting degradation data. A degrader molecule, such as a PROTAC, forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for recognition and subsequent degradation by the proteasome.
Figure 1. The Ubiquitin-Proteasome Pathway in Targeted Protein Degradation.
Experimental Workflow: A Visual Overview
The validation of a potential protein degrader involves a series of steps, from cell treatment to data analysis. The following diagram illustrates a typical experimental workflow for assessing protein degradation.
Figure 2. General Experimental Workflow for Protein Degradation Analysis.
Comparative Analysis of Validation Methods
While Western blot is a foundational technique, a multi-faceted approach using orthogonal methods provides a higher degree of confidence in the efficacy and specificity of a protein degrader.[1] The choice of method often depends on the experimental goals, available resources, and the desired level of throughput and sensitivity.[2]
| Method | Principle | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Western Blot | Antibody-based detection of a specific protein in a complex lysate separated by size.[2] | Low to Medium | Semi-quantitative to Quantitative | Widely established, provides molecular weight information, direct visualization of protein loss.[2] | Multiple steps leading to potential variability, can be time-consuming, dependent on high-quality antibodies.[3] |
| Immunoprecipitation (IP) | Enrichment of a target protein from a lysate using a specific antibody immobilized on beads.[4] | Low | Qualitative to Semi-quantitative | Can confirm ubiquitination of the target protein, useful for studying protein-protein interactions within the degradation complex.[4] | Can be prone to non-specific binding, antibody quality is critical, may not directly quantify total protein levels as effectively as Western blot.[4] |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of a protein upon ligand binding.[5] | Low to High (format dependent) | Quantitative (EC50 for target engagement) | Measures direct target engagement in a cellular context, can be adapted for high-throughput screening.[5][6] | Does not directly measure protein degradation, some ligand-protein interactions may not result in a significant thermal shift, can be technically demanding.[5] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a cell lysate. | Low | Highly Quantitative | Gold standard for assessing selectivity by revealing off-target degradation, provides a global view of proteome changes.[1] | Technically demanding, complex data analysis, lower throughput compared to other methods.[1] |
Detailed Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the key steps for quantitatively assessing the degradation of a target protein following treatment with a degrader molecule.[2]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the degrader molecule for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess degradation kinetics.[2] Include a vehicle-only control.
-
-
Sample Preparation:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[2]
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[2]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading in the subsequent steps.[2]
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker.[2]
-
Run the gel until the dye front reaches the bottom.[2]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[2]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[2]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again to remove unbound secondary antibody.[2]
-
-
Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[2]
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).[2]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[2]
-
Immunoprecipitation to Assess Protein Ubiquitination
This protocol is designed to enrich the target protein to subsequently analyze its ubiquitination status, a key step in the degradation pathway.
-
Cell Lysis:
-
Lyse cells treated with the degrader and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) in a non-denaturing lysis buffer containing protease and deubiquitinase inhibitors.[7]
-
-
Pre-clearing the Lysate (Optional):
-
Incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.[8]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the target protein to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.[9]
-
Add protein A/G magnetic or agarose (B213101) beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[9]
-
-
Washing:
-
Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[9]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding sample buffer and boiling.
-
Analyze the eluate by Western blot using an antibody that recognizes ubiquitin to confirm the ubiquitination of the target protein.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if a compound binds to its target protein within the cell by measuring changes in the protein's thermal stability.[10]
-
Cell Treatment:
-
Treat cultured cells with the compound of interest or a vehicle control.[10]
-
-
Thermal Challenge:
-
Cell Lysis and Separation:
-
Analysis:
-
Data Interpretation:
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[10]
-
Quantitative Data Comparison
Direct, head-to-head quantitative comparisons of DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) across Western blot, IP, and CETSA for the same degrader are not commonly found in a single study. However, we can synthesize available data to provide a comparative overview of the quantitative insights each method provides.
The efficacy of a PROTAC is typically quantified by its DC₅₀ and Dₘₐₓ values.[2] Lower DC₅₀ values indicate higher potency, while higher Dₘₐₓ values represent greater maximal degradation.[2]
| Parameter | Western Blot | Immunoprecipitation | Cellular Thermal Shift Assay (CETSA) |
| Primary Metric | DC₅₀, Dₘₐₓ[11] | Relative Ubiquitination Level | EC₅₀ (for target engagement), ΔTₘ (thermal shift)[6] |
| Example Quantitative Readout | A PROTAC against BTK showed a DC₅₀ of 2.2 nM and a Dₘₐₓ of 97% in Mino cells after 24 hours, as determined by quantitative Western blot.[11] | Increased band intensity for ubiquitinated target protein upon treatment with degrader and proteasome inhibitor, relative to control. | A compound binding to its target might show a thermal shift (ΔTₘ) of several degrees Celsius. An isothermal dose-response experiment would yield an EC₅₀ value for target engagement. |
| Interpretation | Directly measures the concentration-dependent reduction in the total cellular level of the target protein. | Provides evidence that the degrader is inducing the ubiquitination of the target protein, a necessary step for proteasomal degradation. | Quantifies the concentration of the compound required to bind to and stabilize half of the target protein population in the cell, confirming target engagement. |
Note: The quantitative outputs of these methods are not directly interchangeable but provide complementary information about the mechanism of action of a protein degrader. Western blot directly measures the desired outcome (degradation), while IP and CETSA validate crucial upstream events (ubiquitination and target binding, respectively).
Conclusion
Western blot analysis remains a cornerstone for the validation of target protein degradation due to its accessibility and ability to provide direct, visual, and quantitative data on protein levels.[2] However, for a comprehensive and robust validation package, it is highly recommended to employ orthogonal methods. Immunoprecipitation is invaluable for confirming the mechanism of action by demonstrating target ubiquitination, while CETSA provides crucial evidence of target engagement within the complex cellular environment. The integration of these techniques allows researchers to build a compelling data package that not only validates protein degradation but also elucidates the underlying molecular events, thereby accelerating the development of novel targeted therapeutics.
References
- 1. promega.co.jp [promega.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. selvita.com [selvita.com]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. pelagobio.com [pelagobio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Quantification of in vivo Changes in Protein Ubiquitination following Proteasome and Deubiquitinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mass Spectrometry Methods for PROTAC Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. The intricate mechanism of action of PROTACs, which involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase, necessitates sophisticated analytical techniques for their characterization. Mass spectrometry (MS) has proven to be an indispensable tool in the development and optimization of PROTACs, providing critical insights into their binding, efficacy, and selectivity.[1]
This guide provides a comparative overview of key mass spectrometry methods for PROTAC characterization, complete with experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in selecting the most appropriate techniques for their specific needs.
Native Mass Spectrometry: Assessing Ternary Complex Formation
Native mass spectrometry (nMS) is a powerful technique for studying non-covalent protein-protein and protein-ligand interactions under near-physiological conditions.[2][3][4][5] It allows for the direct detection and quantification of the crucial ternary complex, as well as binary complexes and unbound proteins, all within a single experiment.[2][3][4][5][6]
Experimental Protocol
A typical native MS experiment for PROTAC characterization involves the following steps:
-
Sample Preparation:
-
Purified target protein (Protein of Interest - POI), E3 ligase, and the PROTAC are prepared in a volatile buffer system, such as ammonium (B1175870) acetate, that is compatible with native MS.[3]
-
The components are mixed at desired concentrations and incubated to allow for complex formation.
-
-
Mass Spectrometry Analysis:
-
The sample is introduced into the mass spectrometer using a nano-electrospray ionization (nESI) source, which helps to preserve non-covalent interactions during the transition from solution to the gas phase.[2][3][4]
-
The instrument is operated in "native mode," utilizing gentle desolvation and ion transfer conditions to prevent complex dissociation.
-
Mass spectra are acquired over a mass-to-charge (m/z) range that encompasses all expected species (monomers, binary complexes, and the ternary complex).
-
-
Data Analysis:
Data Presentation
Native MS data provides a snapshot of the equilibrium between the different species in solution. The relative abundance of the ternary complex can be compared across different PROTACs to rank their efficiency in forming this critical intermediate.
| PROTAC | Target Protein | E3 Ligase | Relative Ternary Complex Abundance (%)[4] |
| MZ1 | Brd4BD2 | VCB | 81 |
| AT1 | Brd4BD2 | VCB | 65 |
| GNE-987 | Brd4B1 | VCB | Higher than Brd4B2[6] |
| GNE-987 | Brd4B2 | VCB | Lower than Brd4B1[6] |
Note: The relative abundance is semi-quantitative and can be influenced by ionization efficiencies of the different species.
Proteomics-Based Approaches: Assessing Selectivity and Off-Target Effects
Quantitative proteomics is essential for evaluating the on-target efficacy and off-target effects of PROTACs at a global cellular level.[7][8][9] By comparing the proteome of cells treated with a PROTAC to untreated or control-treated cells, researchers can identify which proteins are degraded and to what extent.
Experimental Protocol
A common workflow for quantitative proteomics analysis of PROTAC-treated cells is as follows:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Digestion:
-
Peptide Labeling and Mass Spectrometry:
-
For multiplexed analysis, peptides from different conditions can be labeled with isobaric tags (e.g., TMT or iTRAQ).[9] This allows for the simultaneous analysis of multiple samples.
-
The labeled or unlabeled peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
-
Data Analysis:
-
The MS/MS data is searched against a protein database to identify the peptides and their corresponding proteins.
-
The relative abundance of each protein across the different conditions is quantified.
-
Statistical analysis is performed to identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples.[9]
-
Data Presentation
The results of a quantitative proteomics experiment are typically presented as a list of proteins with their corresponding fold-changes in abundance and statistical significance. This data can be used to assess the potency and selectivity of the PROTAC.
| Protein | PROTAC Treatment | Fold Change vs. Control | p-value | Classification |
| Target Protein | ARCC-4 (500 nM) | -4.2 | < 0.001 | On-Target |
| Off-Target 1 | ARCC-4 (500 nM) | -2.5 | < 0.05 | Off-Target |
| Unaffected Protein | ARCC-4 (500 nM) | 1.1 | > 0.05 | Unaffected |
Note: Data is illustrative. Actual results will vary depending on the PROTAC, cell line, and experimental conditions.[11]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Probing Conformational Dynamics
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) provides insights into the conformational dynamics of proteins in solution.[12] For PROTACs, HDX-MS can be used to map the binding sites of the PROTAC on both the target protein and the E3 ligase, and to identify conformational changes that occur upon ternary complex formation.[13]
Experimental Protocol
An HDX-MS experiment for PROTAC characterization follows these general steps:
-
Deuterium (B1214612) Labeling:
-
The protein of interest (either the target or the E3 ligase), alone or in the presence of the PROTAC and/or the other protein partner, is incubated in a deuterated buffer (D₂O) for various time points.[12]
-
-
Quenching and Digestion:
-
The exchange reaction is quenched by rapidly lowering the pH and temperature.[12]
-
The protein is then digested into peptides by an acid-stable protease, such as pepsin.
-
-
LC-MS Analysis:
-
The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to measure the amount of deuterium uptake for each peptide.
-
-
Data Analysis:
-
By comparing the deuterium uptake of peptides in the presence and absence of the PROTAC and/or the other protein, regions of the protein that are protected from exchange upon binding can be identified.[13] These protected regions correspond to the binding interface or areas of conformational change.
-
Data Presentation
HDX-MS data is often visualized as "butterfly plots" or "uptake plots" showing the difference in deuterium uptake between two states. The data can be summarized in a table highlighting the regions with significant protection.
| Protein Region | Peptide Sequence | Δ Deuterium Uptake (Da) | Interpretation |
| Target Protein - Ligand Binding Pocket | GHI...LMN | -1.5 | PROTAC Binding Site |
| E3 Ligase - Interaction Surface | PQR...STU | -2.1 | Ternary Complex Interface |
| Target Protein - Allosteric Site | VWX...YZA | -0.8 | Conformational Change |
Note: The magnitude of the change in deuterium uptake reflects the degree of protection from solvent exchange.
Ion Mobility-Mass Spectrometry (IM-MS): Unraveling Structural Heterogeneity
Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to mass spectrometry, allowing for the characterization of ions based on their size, shape, and charge.[14][15][16][17] In the context of PROTACs, IM-MS can be used to separate and characterize different conformational states of the ternary complex and to gain insights into its overall topology.[18]
Experimental Protocol
The experimental workflow for IM-MS is similar to native MS, with the addition of the ion mobility separation step:
-
Sample Preparation and nESI:
-
Sample preparation and introduction into the mass spectrometer via nESI are performed under native conditions, as described for native MS.
-
-
Ion Mobility Separation:
-
After ionization, the ions are guided into an ion mobility cell, where they drift through a buffer gas under the influence of a weak electric field.
-
Ions are separated based on their collision cross-section (CCS), which is a measure of their rotationally averaged size and shape. Compact ions travel faster than extended ions of the same m/z.
-
-
Mass Analysis:
-
Following ion mobility separation, the ions enter the mass analyzer for m/z determination.
-
-
Data Analysis:
-
The data is represented as a two-dimensional plot of m/z versus drift time (or CCS).
-
This allows for the separation of species that may be isobaric (have the same mass) but have different conformations.
-
Data Presentation
IM-MS data can reveal the presence of multiple conformations of the ternary complex, which may have implications for its stability and degradation efficiency.
| Species | m/z | Collision Cross-Section (Ų) | Interpretation |
| Ternary Complex - Conformer 1 | 4500 | 8500 | Compact, stable conformation |
| Ternary Complex - Conformer 2 | 4500 | 9200 | Extended, less stable conformation |
| Binary Complex (POI-PROTAC) | 3200 | 6500 | Single conformation |
Note: The presence of multiple CCS values for a species with the same m/z indicates conformational heterogeneity.
Conclusion
Mass spectrometry offers a versatile and powerful toolkit for the in-depth characterization of PROTACs. Native MS provides a direct and semi-quantitative assessment of ternary complex formation, a critical first step in the PROTAC mechanism.[2][3][4][5][6] Quantitative proteomics enables the unbiased evaluation of on-target efficacy and off-target selectivity in a cellular context.[7][8][9] HDX-MS delves into the conformational dynamics of PROTAC-protein interactions, providing valuable structural insights for rational design.[13] Finally, IM-MS can dissect the structural heterogeneity of the ternary complex, offering a more nuanced understanding of its behavior.[18] By leveraging the complementary information provided by these mass spectrometry-based methods, researchers can accelerate the development of safe and effective PROTAC therapeutics.
References
- 1. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempro-innovations.com [chempro-innovations.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ion mobility–mass spectrometry for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The application of ion-mobility mass spectrometry for structure/function investigation of protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ion mobility-mass spectrometry for structural proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The power of ion mobility-mass spectrometry for structural characterization and the study of conformational dynamics. | Semantic Scholar [semanticscholar.org]
- 18. Native mass spectrometry and gas-phase fragmentation provide rapid and in-depth topological characterization of a PROTAC ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Pomalidomide-Based PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) against other alternatives, supported by experimental data. It details the methodologies for key experiments and visualizes complex biological processes to facilitate a deeper understanding of this therapeutic modality.
Pomalidomide-based PROTACs are heterobifunctional molecules that recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific proteins of interest (POIs).[1] This targeted protein degradation strategy offers a novel therapeutic approach, particularly in oncology.[2][3]
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[3][4]
Caption: General mechanism of protein degradation induced by Pomalidomide-based PROTACs.
Comparative In Vivo Efficacy Data
The following tables summarize quantitative data from preclinical in vivo studies, comparing the efficacy of Pomalidomide-based PROTACs with other relevant compounds.
Table 1: Tumor Growth Inhibition in Xenograft Models
| PROTAC | Target Protein | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (% TGI) | Comparator(s) | Comparator % TGI | Reference |
| ARV-825 | BRD4 | MM.1S Multiple Myeloma | 5 mg/kg, daily, i.p. | 85% | JQ1 (BET inhibitor) | 45% | [5] |
| KP-14 | KRAS G12C | NCI-H358 Lung Cancer | Not specified in abstract | Potent antiproliferative activity | KRas G12C-IN-3 (inhibitor) | Not specified | [6] |
| Pomalidomide-C5-Dovitinib | FLT3-ITD, KIT | MV4-11 AML | Not specified in abstract | Significant anti-tumor efficacy | Dovitinib (inhibitor) | Not specified | [7] |
Table 2: Pharmacodynamic (PD) Biomarker Analysis in Tumor Tissue
| PROTAC | Target Protein | Cancer Model | Timepoint | Target Degradation (%) | Comparator(s) | Comparator Degradation (%) | Reference |
| ARV-825 | BRD4 | MM.1S Multiple Myeloma | 24 hours | >90% | Pomalidomide (antagonist) | Reverses degradation | [5][8] |
| JV8 | BRD4 | 4T1 Breast Cancer | 24 hours | Dose-dependent | Not applicable | Not applicable | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vivo Xenograft Efficacy Study
This protocol outlines a general workflow for assessing the anti-tumor efficacy of a Pomalidomide-based PROTAC in a subcutaneous xenograft model.[2]
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., NOD-SCID or NSG), typically 6-8 weeks old.[2]
-
Culture human cancer cells (e.g., MV4-11 for AML models) under sterile conditions.[2]
-
Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5-10 x 10^6 cells per 100 µL.[2]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[2]
-
-
Tumor Growth Monitoring and Group Randomization:
-
PROTAC Formulation and Administration:
-
Prepare the PROTAC formulation. A common vehicle can be 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.[2]
-
Administer the PROTAC solution to the treatment group via intraperitoneal (i.p.) injection or oral gavage (p.o.) according to the study design.[2] The control group receives the vehicle only.
-
-
Efficacy Assessment:
Caption: A typical experimental workflow for an in vivo xenograft study.
Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the level of the target protein in tumor tissues or cells following PROTAC treatment.[2]
-
Protein Extraction:
-
Homogenize excised tumor tissues or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[2]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[2] A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.[2]
-
Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.[2]
-
Quantify the band intensities for the target protein and the loading control using densitometry software.[2]
-
Normalize the target protein signal to the loading control signal for each sample to determine the percentage of remaining protein relative to the vehicle control.[2]
-
Signaling Pathway Modulation
Pomalidomide-based PROTACs can effectively modulate downstream signaling pathways by degrading key proteins. For instance, PROTACs targeting PI3K and mTOR can disrupt the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation in many cancers.[10] Similarly, a PROTAC targeting KRAS G12C can suppress the MAPK signaling pathway.[6]
Caption: Modulation of the PI3K/AKT/mTOR pathway by a dual-targeting Pomalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Pomalidomide-5'-PEG5-C2-COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the proper disposal of Pomalidomide-5'-PEG5-C2-COOH, a potent compound utilized in targeted protein degradation research. Due to its cytotoxic nature, stringent adherence to established disposal protocols is imperative to ensure the safety of laboratory personnel and the protection of the environment. This guide offers a procedural, step-by-step framework for the safe handling and disposal of this compound.
Core Hazards Associated with this compound
Pomalidomide, the active component of this molecule, is a thalidomide (B1683933) analogue and is classified as a hazardous substance. Key risks include:
-
Teratogenicity: Pomalidomide is a known human teratogen that can cause severe birth defects or embryo-fetal death.[1][2]
-
Cytotoxicity: As an antineoplastic agent, it is toxic to cells, inhibiting cell function and growth.[3][4]
-
Other Health Risks: Pomalidomide is associated with an increased risk of venous and arterial thromboembolism, and may cause damage to hematological, neurological, and gastrointestinal systems through prolonged or repeated exposure.[1][2]
The polyethylene (B3416737) glycol (PEG) component is generally considered to have low toxicity. However, the entire molecule must be handled with the same precautions as the active Pomalidomide component.
Waste Categorization and Segregation
All waste streams containing this compound must be segregated and treated as hazardous cytotoxic waste.[3][5] This includes:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, weighing papers, and any other lab supplies that have come into contact with the compound.[1]
-
Liquid Waste: Unused solutions, reaction mixtures, and any rinsing solvents.
-
Sharps Waste: Needles, syringes, or any other sharp implements contaminated with the compound.
Table 1: Waste Stream Management
| Waste Type | Container Type | Disposal Route |
| Solid Waste | Yellow clinical waste bags with purple lids.[4][5] | High-temperature incineration.[6] |
| Liquid Waste | Leak-proof, labeled hazardous waste containers. | High-temperature incineration.[6] |
| Sharps Waste | Puncture-proof sharps containers with purple lids.[4][5] | High-temperature incineration.[6] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
All handling of the compound, especially during weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[2]
2. Decontamination of Work Surfaces and Equipment:
-
Following any work with the compound, thoroughly decontaminate all surfaces and non-disposable equipment.
-
Use a suitable decontamination solution (e.g., a high-pH solution, as recommended by some institutional safety offices for cytotoxic drugs) followed by a rinse with an appropriate solvent.
3. Waste Collection:
-
Solid Waste: Place all contaminated solid waste directly into a designated yellow clinical waste bag with a purple lid.[4][5]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container. Do not mix with other types of chemical waste.[5]
-
Sharps Waste: Immediately place all contaminated sharps into a puncture-proof sharps container with a purple lid.[4]
4. Labeling and Storage:
-
Clearly label all waste containers with "Cytotoxic Waste," "Hazardous Waste," and the full chemical name: "this compound."
-
Store waste in a designated, secure area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal service.
5. Final Disposal:
-
The only acceptable method for the disposal of cytotoxic waste is high-temperature incineration.[6]
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
-
Ensure that all required waste consignment notes are completed accurately, classifying the waste with the appropriate European Waste Catalogue (EWC) codes, such as 18 01 08* for cytotoxic and cytostatic waste from human healthcare.[5][6]
Under no circumstances should waste containing this compound be disposed of down the drain or in general laboratory trash. [2][5]
Visual Guide for Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. packageinserts.bms.com [packageinserts.bms.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Personal protective equipment for handling Pomalidomide-5'-PEG5-C2-COOH
Disclaimer: This document provides essential safety and logistical information for handling Pomalidomide-5'-PEG5-C2-COOH. No specific Safety Data Sheet (SDS) for this exact compound was found. Therefore, this guidance is based on the known hazards of the parent compound, Pomalidomide, and best practices for handling potent pharmaceutical compounds. A compound-specific risk assessment must be conducted before any handling occurs.
Pomalidomide is a thalidomide (B1683933) analog and is a known human teratogen that can cause severe birth defects or embryo-fetal death.[1] It is contraindicated in pregnancy.[2] Due to the potent nature of this compound, strict adherence to safety protocols is mandatory to prevent accidental exposure.
Core Hazards:
-
Teratogenicity: Pomalidomide is a known teratogen and can cause harm to an unborn child.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[3]
-
Thromboembolism: Associated with an increased risk of venous and arterial blood clots, heart attack, and stroke.
-
Other Potential Side Effects: Can include severe skin reactions, dizziness, confusion, and nerve damage.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), up to 1000.[4][5] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test must be conducted.[4] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[4] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[4] |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[4][6][7] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles and/or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[4] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling potent compounds.
-
Preparation:
-
Restricted Access: Conduct all work in a designated area with restricted access.
-
Engineering Controls: All handling of the solid compound or solutions must occur within a certified chemical fume hood, containment glove box, or similar ventilated enclosure.[1]
-
Decontamination: Prepare a validated decontamination solution appropriate for Pomalidomide.
-
Spill Kit: Ensure a spill kit specifically for potent compounds is readily available.
-
-
Handling:
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling area.
-
Weighing: When weighing the solid compound, do so in a ventilated balance enclosure to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[4]
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[4]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[4]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[4]
-
Disposal Plan
All waste generated during the handling of this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated lab supplies (e.g., pipette tips, gloves, weighing paper, disposable coveralls) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a separate, clearly labeled hazardous waste container for liquids.
-
-
Disposal Method:
-
Do not dispose of waste down the drain or with regular trash.[1]
-
All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1]
-
Clearly communicate the nature of the waste, noting that it contains a potent, teratogenic compound.
-
-
Documentation: Maintain accurate records of all disposed hazardous waste, in line with regulatory requirements.[4]
Workflow Diagram
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. POMALYST® (pomalidomide) | Indications and Important Safety Information [bmsaccesssupport.com]
- 3. ubpbio.com [ubpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. aiha.org [aiha.org]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
